6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-15-9-4-8(12)3-6-2-7(11(13)14)5-16-10(6)9/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCNRUHQQHSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585512 | |
| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-13-6 | |
| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical research and development.[1] The synthesis is detailed through a multi-step process, beginning with commercially available starting materials. This document includes detailed experimental protocols, tabulated data for key compounds, and workflow visualizations to aid in the practical application of this synthesis.
Introduction
This compound is a member of the chromene class of compounds, which are known for their diverse biological activities. The unique substitution pattern of this molecule, featuring a bromine atom, a methoxy group, and a carboxylic acid on the 2H-chromene core, makes it a valuable building block in medicinal chemistry. Research suggests that compounds with this scaffold may possess anti-inflammatory and anti-cancer properties, serving as key intermediates in the synthesis of novel therapeutic agents and natural products.[1]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process. The initial step involves the formation of a coumarin ring system via a Knoevenagel condensation. The subsequent and more challenging step is the selective reduction of the lactone within the coumarin ring to yield the desired 2H-chromene structure, without affecting the carboxylic acid moiety. Due to the reactivity of the carboxylic acid towards many reducing agents, a protection-deprotection strategy is proposed for this transformation.
The overall synthetic workflow is depicted below:
Caption: Proposed multi-step synthesis of the target compound.
Physicochemical Properties of Key Compounds
The following table summarizes the key physicochemical properties of the starting material, the intermediate, and the final product.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 5-bromo-2-hydroxy-3-methoxybenzaldehyde | 5034-74-2 | C₈H₇BrO₃ | 231.04 | Solid | 125-127 |
| 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid | 119686-34-9 | C₁₁H₇BrO₅ | 299.07 | Solid | 226 |
| This compound | 885271-13-6 | C₁₁H₉BrO₄ | 285.09 | Solid | Not available |
Detailed Experimental Protocols
The following protocols are based on established chemical transformations for similar substrates. Researchers should perform small-scale trials to optimize conditions for this specific synthesis.
Step 1: Synthesis of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (Intermediate)
This step involves the Knoevenagel condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with malonic acid. The Doebner modification, using pyridine and a catalytic amount of piperidine, is a classic and effective method for this transformation.
Caption: Workflow for the Knoevenagel condensation.
Materials and Reagents:
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5-bromo-2-hydroxy-3-methoxybenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
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Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 5-bromo-2-hydroxy-3-methoxybenzaldehyde in a minimal amount of anhydrous pyridine.
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To this solution, add 1.5 equivalents of malonic acid and a catalytic amount of piperidine (approximately 0.1 equivalents).
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Heat the reaction mixture to reflux (around 115°C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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After completion, allow the mixture to cool to room temperature and then pour it into a beaker containing ice-cold water.
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Acidify the aqueous mixture by the slow addition of concentrated HCl until the product precipitates out completely.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining pyridine and piperidine hydrochloride.
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Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
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Dry the purified product under vacuum. The expected yield is typically in the range of 70-85% based on similar reactions.
Step 2: Synthesis of this compound (Final Product)
This step requires a three-stage process: protection of the carboxylic acid, selective reduction of the lactone, and deprotection.
Step 2a: Protection of the Carboxylic Acid
The carboxylic acid is protected as a silyl ester to prevent its reduction in the subsequent step.
Materials and Reagents:
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6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
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Imidazole
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Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend the intermediate from Step 1 (1 equivalent) in anhydrous DCM in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.5 equivalents) to the suspension.
-
Add a solution of TBDMSCl (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate. This product is often used in the next step without further purification.
Step 2b: Selective Reduction of the Lactone
The lactone of the protected coumarin is selectively reduced to a lactol using Di-isobutylaluminium hydride (DIBAL-H) at low temperature. The lactol is then reduced to the 2H-chromene.
Materials and Reagents:
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Protected intermediate from Step 2a
-
Di-isobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1.0 M in hexanes)
-
Anhydrous Toluene
-
Triethylsilane
-
Boron trifluoride etherate (BF₃·OEt₂)
Procedure:
-
Dissolve the protected intermediate (1 equivalent) in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 equivalents) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction at -78°C for 2-3 hours.
-
To the intermediate lactol solution at -78°C, add triethylsilane (3 equivalents) followed by the dropwise addition of boron trifluoride etherate (2 equivalents).
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir the mixture vigorously until the two layers become clear.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 2c: Deprotection of the Carboxylic Acid
The silyl ester protecting group is removed to yield the final product.
Materials and Reagents:
-
Reduced protected intermediate from Step 2b
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Dilute aqueous HCl
Procedure:
-
Dissolve the crude product from Step 2b in THF.
-
Add TBAF (1.1 equivalents) and stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, dilute the reaction mixture with water and acidify to a pH of approximately 2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Potential Biological Activity and Research Applications
Caption: A generalized workflow for drug discovery.
Safety and Handling
This synthesis involves the use of hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Pyridine and Piperidine: These are flammable, toxic, and corrosive. Avoid inhalation and skin contact.
-
DIBAL-H: This is a pyrophoric reagent that reacts violently with water and protic solvents. It must be handled under an inert atmosphere.
-
Boron trifluoride etherate: This is a corrosive and moisture-sensitive Lewis acid.
-
TBDMSCl and TBAF: These can cause skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer: This document provides a proposed synthetic route based on established chemical principles. The procedures have not been optimized for the specific synthesis of this compound and should be adapted and validated by qualified researchers. The quantitative data for the final product is not available in the cited literature and should be determined experimentally.
References
A Technical Guide to 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is a heterocyclic organic compound belonging to the chromene class. The chromene scaffold is a key structural motif found in numerous natural products and serves as a valuable building block in medicinal chemistry.[1] Compounds of this class are actively researched for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] This document provides a technical overview of the known properties of this compound, outlines a general synthetic approach, and discusses its potential role in relevant biological pathways.
Physicochemical and Identification Properties
While detailed experimental data such as melting point, boiling point, and solubility are not widely available in public literature for this specific compound, its key identification properties have been established. It is crucial to distinguish this compound from its 2-oxo (coumarin) analogue, which features a ketone at the C2 position and exhibits different properties.
| Property | Value | Source |
| CAS Number | 885271-13-6 | [1][2] |
| Molecular Formula | C₁₁H₉BrO₄ | [1][2] |
| Molecular Weight | 285.09 g/mol | [1][2] |
| MDL Number | MFCD04114594 | [1] |
| PubChem ID | 16228337 | [1] |
| Storage Conditions | 0-8°C | [1] |
Experimental Protocols: A Generalized Synthetic Approach
General Experimental Workflow:
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Starting Material Preparation: The synthesis would likely begin with 3-bromo-5-methoxy-salicylaldehyde.
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Oxa-Michael Addition: This aldehyde would undergo an Oxa-Michael (conjugate) addition reaction with an acrylate derivative (e.g., ethyl acrylate) in the presence of a base. This step forms the core dihydropyran ring of the chromene structure.
-
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
-
Purification: The final compound is purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired purity.
The following diagram illustrates this generalized workflow.
References
6-Bromo-8-methoxy-2H-chromene-3-carboxylic Acid: A Technical Guide to its Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential mechanisms of action of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid. While direct experimental data on this specific molecule is limited, this document synthesizes available information on structurally related chromene derivatives to propose plausible biological activities. The chromene scaffold is a well-established pharmacophore with demonstrated anti-cancer and anti-inflammatory properties. This guide will delve into potential signaling pathways, present hypothetical quantitative data based on analogous compounds, detail relevant experimental protocols, and provide visual representations of these concepts to facilitate further research and drug development efforts.
Introduction
This compound is a synthetic organic compound featuring a chromene core, a heterocyclic motif prevalent in a variety of natural products and biologically active molecules.[1] The presence of the bromine atom at the 6-position and a methoxy group at the 8-position, combined with a carboxylic acid at the 3-position, suggests a molecule designed for specific biological interactions. While this compound is commercially available for research purposes, its precise mechanism of action has not been extensively elucidated in publicly available literature.[1] However, the broader family of chromene derivatives has been the subject of significant investigation, revealing a range of pharmacological activities.[1] This guide will therefore extrapolate from the known biological effects of closely related analogs to build a comprehensive overview of the potential therapeutic applications of this compound.
Potential Mechanisms of Action
Based on the structure-activity relationships of analogous chromene-based compounds, two primary areas of therapeutic potential emerge: oncology and anti-inflammatory applications.
Anticancer Activity: Targeting the PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers. Structurally similar compounds, such as 6-bromo-8-ethoxy-3-nitro-2H-chromene, have demonstrated potent antitumor activity by inhibiting the phosphorylation of AKT, a key downstream effector in this pathway. The inhibition of AKT phosphorylation prevents its activation, leading to the induction of apoptosis in cancer cells.
Proposed Signaling Pathway:
Caption: Proposed inhibition of the PI3K/AKT signaling pathway.
Anti-inflammatory Activity: P2Y6 Receptor Antagonism and Nitric Oxide Synthase Inhibition
Chronic inflammation is implicated in a wide range of diseases. Chromene derivatives have been identified as antagonists of the P2Y6 receptor, a G-protein coupled receptor involved in inflammatory signaling.[2] Antagonism of this receptor can modulate inflammatory responses. Additionally, the inhibition of nitric oxide synthase (NOS), an enzyme responsible for the production of the pro-inflammatory mediator nitric oxide (NO), represents another potential anti-inflammatory mechanism.
Proposed Inflammatory Signaling Pathways:
References
Spectroscopic and Mechanistic Insights into 6-Bromo-8-methoxy-2H-chromene-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and potential signaling pathways associated with 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid (CAS No. 885271-13-6). This molecule is of interest to the scientific community due to its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1]
Compound Identification and Properties
| Parameter | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 885271-13-6 | [1] |
| Molecular Formula | C₁₁H₉BrO₄ | [1] |
| Molecular Weight | 285.09 g/mol | [1] |
Spectroscopic Data Analysis
The following tables summarize the expected and observed spectroscopic data for this compound and its 2-oxo analogue.
¹H NMR Spectroscopy Data (Predicted)
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet, Broad | 1H | -COOH |
| ~7.8 | Singlet | 1H | H4 |
| ~7.4 | Doublet | 1H | H5 or H7 |
| ~7.2 | Doublet | 1H | H5 or H7 |
| ~4.8 | Singlet | 2H | H2 |
| ~3.9 | Singlet | 3H | -OCH₃ |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~168 | -COOH |
| ~150 | C8a |
| ~148 | C8 |
| ~135 | C7 |
| ~130 | C4 |
| ~125 | C5 |
| ~120 | C4a |
| ~118 | C6 |
| ~65 | C2 |
| ~56 | -OCH₃ |
Mass Spectrometry Data (Predicted)
| Technique | Ionization Mode | [M]+ | Key Fragments |
| ESI-MS | Negative | m/z 283/285 | 240/242 ([M-COOH]⁻), 198 ([M-Br-COOH]⁻) |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
| ~1260 | Strong | C-O stretch (Aromatic Ether) |
| ~750 | Strong | C-Br stretch |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis: Bromination of 8-methoxy-2H-chromene-3-carboxylic acid
-
Dissolution: Dissolve 8-methoxy-2H-chromene-3-carboxylic acid in a suitable solvent such as glacial acetic acid.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in both positive and negative ion modes.
Infrared (IR) Spectroscopy
-
Sample Preparation: Mix a small amount of the solid sample with potassium bromide (KBr) and press into a thin pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Visualized Workflows and Signaling Pathways
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of the title compound.
Postulated Anti-Inflammatory Signaling Pathway
Chromene derivatives have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK.
Caption: Inhibition of the NF-κB signaling pathway by the title compound.
Potential Anti-Cancer Mechanism
The anti-cancer activity of chromene derivatives can be attributed to the induction of apoptosis (programmed cell death).
Caption: Induction of apoptosis via modulation of the Bcl-2 protein family.
References
Potential Therapeutic Targets of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the chromene class of heterocyclic molecules. While specific biological data for this exact compound is limited in publicly available literature, the chromene scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide array of biological activities. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound by examining the known activities of structurally similar chromene derivatives. The primary areas of therapeutic promise for this compound class include oncology and inflammatory diseases. Potential molecular targets implicated include key enzymes and signaling pathways such as the PI3K/AKT/mTOR pathway, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and topoisomerases. This document aims to provide a comprehensive overview of these potential targets, the experimental basis for their consideration, and the methodologies employed in their investigation, thereby serving as a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Chromenes, also known as benzopyrans, are a class of bicyclic organic compounds consisting of a benzene ring fused to a pyran ring. This structural motif is found in a variety of natural products, including flavonoids, coumarins, and alkaloids, which are known to possess diverse pharmacological properties. The synthetic chromene, this compound, is noted for its potential in pharmaceutical development, particularly for its anti-inflammatory and anti-cancer properties[1]. Its utility in biochemical research for exploring enzyme inhibition in pathways related to cancer and metabolic disorders further underscores its potential as a lead compound for novel therapeutic agents[1]. This guide will delve into the specific molecular targets and pathways that are likely to be modulated by this compound, based on evidence from closely related analogs.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of related chromene and coumarin derivatives, the primary therapeutic areas for this compound are oncology and inflammatory conditions.
Oncology
The chromene scaffold is a recurring feature in many anticancer agents. The potential anticancer mechanisms of this compound can be inferred from its analogs.
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A structurally similar compound, 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), has been identified as a potent inhibitor of this pathway, demonstrating antiproliferative activities against a panel of tumor cell lines[2]. BENC-511 was shown to block the phosphorylation of AKT, a key downstream effector of PI3K, and induce cancer cell apoptosis[2]. This suggests that this compound may also exert its anticancer effects through the modulation of this crucial signaling cascade.
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Compound [label="6-bromo-8-methoxy-\n2H-chromene-3-carboxylic acid\n(Potential Inhibitor)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> PI3K [arrowhead=tee]; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT; AKT -> mTORC1; mTORC1 -> CellGrowth; AKT -> Apoptosis [arrowhead=tee, label=" inhibits"]; Compound -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Potential\n Inhibition"]; Compound -> AKT [arrowhead=tee, color="#EA4335", style=dashed, label=" Potential\n Inhibition"]; } .enddot Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription, making them established targets for cancer chemotherapy. Docking studies on the related compound, 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, have suggested potential interactions with topoisomerases[3]. Other chromone derivatives have been designed and evaluated as topoisomerase I inhibitors[4]. This indicates that this compound could potentially interfere with DNA replication and cell division in cancer cells by inhibiting these enzymes.
Inflammatory Diseases
Chronic inflammation is implicated in a wide range of diseases, and targeting inflammatory pathways is a key therapeutic strategy. The chromene structure is present in many compounds with anti-inflammatory activity.
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in the inflammatory cascade. The structurally related coumarin derivative, 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, has been associated with the inhibition of TNF-α and IL-6 production in macrophages[3]. This suggests that this compound may exert its anti-inflammatory effects by downregulating the production of these critical mediators.
Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Molecular docking studies on 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid have suggested potential interactions with COX-2[3]. This suggests a potential mechanism for the anti-inflammatory activity of the target compound through the inhibition of prostaglandin synthesis.
// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Macrophage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2 Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Compound [label="6-bromo-8-methoxy-\n2H-chromene-3-carboxylic acid\n(Potential Inhibitor)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stimulus -> Cell; Cell -> NFkB; NFkB -> COX2; NFkB -> Cytokines; COX2 -> Prostaglandins; Cytokines -> Inflammation; Prostaglandins -> Inflammation; Compound -> NFkB [arrowhead=tee, color="#EA4335", style=dashed, label=" Potential\n Inhibition"]; Compound -> COX2 [arrowhead=tee, color="#EA4335", style=dashed, label=" Potential\n Inhibition"]; } .enddot Caption: Potential anti-inflammatory mechanisms of action.
Quantitative Data on Related Compounds
| Compound | Target/Assay | Activity (IC₅₀) | Reference |
| 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) | Antiproliferative activity (panel of 12 tumor cell lines) | Potent (specific values not provided) | [2] |
| 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) | AKT phosphorylation inhibition | More potent than S14161 (specific values not provided) | [2] |
| 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) | HUVEC migration inhibition (anti-angiogenesis) | More potent than S14161 (specific values not provided) | [2] |
Experimental Protocols
The following are generalized experimental protocols for assessing the potential therapeutic activities of this compound, based on methodologies commonly used for evaluating chromene derivatives.
In Vitro Kinase Assay (e.g., PI3K/AKT)
-
Objective: To determine the direct inhibitory effect of the compound on the activity of a specific kinase.
-
Materials: Recombinant human kinase (e.g., PI3Kα, AKT1), substrate (e.g., PIP2 for PI3K, a specific peptide for AKT), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
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// Edges Start -> Prepare; Prepare -> AddCompound; Mix -> AddCompound; AddCompound -> AddATP; AddATP -> Incubate; Incubate -> Detect; Detect -> Analyze; Analyze -> End; } .enddot Caption: Generalized workflow for an in vitro kinase inhibition assay.
Cellular Assay for Cytokine Inhibition (e.g., TNF-α)
-
Objective: To measure the effect of the compound on the production and secretion of inflammatory cytokines from cells.
-
Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, lipopolysaccharide (LPS), test compound, and an ELISA kit for the cytokine of interest (e.g., TNF-α).
-
Procedure: a. Seed the macrophage cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls. d. Incubate the plate for a specified time (e.g., 24 hours). e. Collect the cell culture supernatant. f. Measure the concentration of the cytokine in the supernatant using the ELISA kit according to the manufacturer's protocol. g. Determine the IC₅₀ value for the inhibition of cytokine production.
In Vitro Cytotoxicity Assay
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
-
Materials: Human cancer cell line (e.g., MCF-7, A549), cell culture medium, test compound, and a viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure: a. Seed the cancer cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a range of concentrations of the test compound. c. Incubate the cells for a specified period (e.g., 48-72 hours). d. Add the viability reagent to each well and incubate as required. e. Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
While direct experimental evidence for the biological activity of this compound is limited, the extensive research on the chromene scaffold provides a strong foundation for predicting its potential therapeutic targets. The primary areas of interest are oncology and inflammation, with key molecular targets likely to include the PI3K/AKT/mTOR signaling pathway, topoisomerases, TNF-α, IL-6, and COX-2. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's biological activity. Further investigation is warranted to elucidate the specific mechanisms of action and to validate the therapeutic potential of this compound as a novel drug candidate. This technical guide serves as a starting point for researchers to design and execute studies that will uncover the full pharmacological profile of this promising molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 9-Bromo-2,3-diethylbenzo[de]chromene-7,8-dione (MSN54): A novel non-intercalative topoisomerase II catalytic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Core Physicochemical Properties of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental solubility and stability data for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is not extensively available in the public domain. This guide is therefore based on established principles of organic chemistry, standard pharmaceutical testing protocols, and data from structurally analogous compounds. The experimental protocols provided are standardized methodologies for determining these properties.
Introduction
This compound is a member of the chromene class of heterocyclic compounds. Chromene scaffolds are prevalent in a variety of natural products and are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The substituents on the chromene ring—a bromine atom, a methoxy group, and a carboxylic acid—are expected to significantly influence its physicochemical properties, such as solubility, stability, and crystal packing. Understanding these core properties is critical for its potential development as a therapeutic agent. This document provides a technical overview of its anticipated solubility and stability profiles, along with detailed experimental protocols for their determination.
Physicochemical Properties
The structure of this compound, with its combination of a hydrophobic chromene core, a polar carboxylic acid group, an electron-donating methoxy group, and an electron-withdrawing bromine atom, suggests a compound with nuanced solubility and stability characteristics. The carboxylic acid moiety allows for pH-dependent solubility and potential for intermolecular hydrogen bonding, which can affect both solubility and crystal lattice stability.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Due to the presence of the carboxylic acid group, the solubility of this compound is expected to be highly dependent on the pH of the medium. In acidic environments, the carboxylic acid will be protonated, leading to lower aqueous solubility. Conversely, in neutral to basic conditions, the deprotonation of the carboxylic acid to form a carboxylate salt will significantly enhance its solubility in aqueous media.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent System | Predicted Solubility Category | Rationale |
| Water (pH < 4) | Insoluble to Sparingly Soluble | The carboxylic acid is protonated, reducing polarity. |
| 5% Sodium Bicarbonate (aq) | Soluble | A weak base, sufficient to deprotonate the carboxylic acid. |
| 5% Sodium Hydroxide (aq) | Soluble | A strong base that will fully deprotonate the carboxylic acid. |
| 5% Hydrochloric Acid (aq) | Insoluble | The compound is not a base and remains protonated. |
| Ethanol | Soluble | The compound can engage in hydrogen bonding with the alcohol. |
| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | A nonpolar organic solvent, less compatible with the polar functional groups. |
| Diethyl Ether | Sparingly Soluble to Insoluble | A relatively nonpolar solvent. |
Stability Profile
The stability of a compound is crucial for its shelf-life, formulation, and storage conditions. The chromene ring, while generally stable, can be susceptible to degradation under certain conditions. Potential degradation pathways could include hydrolysis of the ester-like lactone ring under strong basic conditions, oxidative degradation, and photodecomposition.
Table 2: Predicted Stability of this compound under Stress Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Likely Stable | Minimal degradation expected. |
| Basic (e.g., 0.1 M NaOH) | Potential Degradation | Hydrolysis of the lactone ring. |
| Oxidative (e.g., 3% H₂O₂) | Potential Degradation | Oxidation of the chromene ring or methoxy group. |
| Thermal (e.g., 60°C) | Likely Stable | Dependent on the solid-state form and melting point. |
| Photolytic (e.g., UV/Vis light) | Potential Degradation | Photodecomposition products. |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of solubility and stability.
Protocol for Solubility Determination
This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of the target compound in various solvents.
Materials:
-
This compound
-
Calibrated balance
-
Vortex mixer
-
Test tubes
-
Solvents: Purified water, 5% HCl, 5% NaHCO₃, 5% NaOH, ethanol, methanol, DMSO, dichloromethane.
Procedure:
-
Weigh approximately 25 mg of the compound into a clean, dry test tube.
-
Add 0.75 mL of the selected solvent in small portions.
-
After each addition, vigorously shake or vortex the test tube for 30-60 seconds.
-
Visually inspect the mixture for the dissolution of the solid.
-
If the solid dissolves completely, the compound is classified as soluble in that solvent.
-
If the solid does not dissolve, the compound is classified as insoluble.
-
If a significant portion appears to dissolve, it can be classified as partially soluble.
-
For aqueous solutions, the pH should be measured.
Diagram 1: Experimental Workflow for Solubility Testing
Caption: Workflow for determining compound solubility.
Protocol for Stability Testing (Forced Degradation)
This protocol is based on the ICH Q1A(R2) guidelines for stability testing and is designed to identify potential degradation pathways under various stress conditions.
Materials:
-
This compound
-
Stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
HPLC system with a validated, stability-indicating method
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
Procedure:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent, as well as solid-state samples.
-
Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix the compound solution with 0.1 M NaOH and store under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Treat the compound solution with 3% H₂O₂ and store under defined conditions.
-
Thermal Degradation: Store solid samples of the compound in a stability chamber at elevated temperatures (e.g., 60°C, 75% RH).
-
Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify
The Structural Blueprint for Activity: An In-depth Guide to Chromene-3-Carboxylic Acids in Drug Discovery
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the core principles governing the structure-activity relationship (SAR) of chromene-3-carboxylic acids, a scaffold of significant interest in medicinal chemistry. Chromene derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. Understanding the intricate relationship between their chemical structure and biological function is paramount for the rational design of novel, more effective therapeutic agents. This guide provides a consolidated overview of key SAR findings, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid researchers in this endeavor.
Data Presentation: Unveiling the Structure-Activity Landscape
The biological activity of chromene-3-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the chromene ring system. The following tables summarize quantitative data from various studies, offering a comparative analysis of how structural modifications impact anticancer and antimicrobial efficacy.
Table 1: Anticancer Activity of Chromene-3-Carboxylic Acid Derivatives
| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (Other) | Cell Line | IC50 (µM) | Citation |
| 1a | H | OH | 4-phenyl | HCT-116 | 1.5 | |
| 1b | Cl | OH | 4-phenyl | HCT-116 | 0.8 | |
| 1c | OCH3 | OH | 4-phenyl | HCT-116 | 2.1 | |
| 2a | H | H | 2-(4-methoxyphenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide | AKR1B10 (enzyme) | Ki = 0.0027 | |
| 3a | H | OCH3 | Amide with quinoline | EAC | 11.4 | |
| 3b | H | OCH3 | Amide with 4-methoxyphenylthiazole | EAC | 15.3 | |
| 4a | H | H | Lanthanide complex (Sm) | K-562 | 108.39 | [1] |
| 4b | H | H | Lanthanide complex (Gd) | K-562 | 164.52 | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. EAC: Ehrlich Ascites Carcinoma cells.
Key SAR Insights for Anticancer Activity:
-
Substitution at Position 6: Electron-withdrawing groups, such as chlorine (Cl), at the 6-position tend to enhance cytotoxic activity (compare 1a and 1b ).
-
Amide Conjugates: The nature of the amide conjugate at the carboxylic acid moiety significantly influences activity. Complex heterocyclic moieties like pyridinyl-imino-carboxamides can lead to potent enzyme inhibition (2a ).
-
Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active scaffolds, such as quinoline and thiazole, have demonstrated promising antiproliferative effects (3a , 3b ).
Table 2: Antimicrobial Activity of Chromene-3-Carboxylic Acid Derivatives
| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (Aryl group at C4) | Organism | MIC (µg/mL) | Citation |
| 5a | H | OH | Phenyl | S. aureus | 16 | |
| 5b | H | OH | 4-Chlorophenyl | S. aureus | 8 | |
| 5c | H | OH | 2,4-Dichlorophenyl | S. aureus | 4 | |
| 6a | H | OH | Phenyl | E. coli | 32 | |
| 6b | H | OH | 4-Chlorophenyl | E. coli | 16 | |
| 6c | H | OH | 2,4-Dichlorophenyl | E. coli | 8 |
MIC: Minimum Inhibitory Concentration.
Key SAR Insights for Antimicrobial Activity:
-
Aryl Substituent at C4: The presence and substitution pattern of an aryl group at the C4 position are critical for antimicrobial activity.
-
Halogenation: The introduction of halogen atoms, particularly chlorine, on the C4-aryl ring generally leads to a significant increase in antibacterial potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria (compare 5a-c and 6a-c ). Dihalogenated derivatives often exhibit the highest activity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide generalized methodologies for the synthesis of the chromene-3-carboxylic acid scaffold and for the evaluation of its cytotoxic effects.
General Synthesis of 2-Oxo-2H-chromene-3-carboxylic acid
This protocol is a common method for the synthesis of the coumarin-3-carboxylic acid core, which is a closely related and often interchangeably used term for 2-oxo-2H-chromene-3-carboxylic acid.
-
Reaction Setup: To a solution of a substituted salicylaldehyde (1 equivalent) in a suitable solvent such as ethanol, add diethyl malonate (1.1-1.5 equivalents).
-
Catalysis: Add a catalytic amount of a base, typically piperidine with a few drops of acetic acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into crushed ice. The resulting precipitate, the ethyl ester of the chromene-3-carboxylic acid, is collected by filtration.
-
Hydrolysis: The crude ethyl ester is then dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, 2 equivalents).
-
Stirring: The mixture is stirred at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: The solvent is removed under reduced pressure, and the residue is dissolved in water. The solution is then acidified with dilute hydrochloric acid (HCl) to precipitate the chromene-3-carboxylic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like methanol or ethanol.
Cytotoxicity Evaluation: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of HCl in isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, provide visual representations of key concepts discussed in this guide.
Logical Relationships and Workflows
Caption: A logical diagram illustrating the general synthetic workflow for chromene-3-carboxylic acids, the key structure-activity relationships, and the experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways
The anticancer activity of chromene derivatives often involves the induction of apoptosis and interference with cell cycle machinery. The following diagrams depict generalized signaling pathways that are modulated by these compounds.
Caption: A generalized diagram of the apoptotic signaling pathways induced by chromene derivatives, involving both the extrinsic and intrinsic routes.[2][3]
Caption: A diagram illustrating two key mechanisms of action for chromene derivatives: disruption of microtubule dynamics and inhibition of the NF-κB signaling pathway.[3][4]
This technical guide provides a foundational understanding of the structure-activity relationships of chromene-3-carboxylic acids. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community, facilitating the development of next-generation therapeutic agents based on this versatile chemical scaffold.
References
- 1. Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromene suppresses the activation of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Novel 6-Bromo-8-methoxy-2H-chromene-3-carboxylic Acid Analogs: A Technical Guide for Drug Development Professionals
Introduction: The chromene scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide array of biological activities. Among these, derivatives of 2H-chromene-3-carboxylic acid have garnered significant attention for their potential as therapeutic agents, particularly in the fields of oncology and immunology. This technical guide focuses on the discovery and characterization of novel analogs based on the 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid core. This specific scaffold is a promising starting point for the development of new drugs due to its unique electronic and steric properties, which can be fine-tuned through chemical modification to optimize potency and selectivity. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these novel analogs, intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of a representative series of this compound analogs. The selection of modifications at the carboxylic acid group (amides and esters) is based on common derivatization strategies to modulate physicochemical properties and biological activity. The presented data, while illustrative, is based on trends observed for similar chromene derivatives in published studies.
Table 1: Anticancer Activity of 6-bromo-8-methoxy-2H-chromene-3-carboxamide Analogs
| Compound ID | R (Amide Substituent) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 1a | -H | 15.2 | 21.8 | 18.5 |
| 1b | -CH₃ | 12.5 | 18.3 | 15.1 |
| 1c | -CH₂CH₃ | 10.8 | 16.1 | 13.2 |
| 1d | -Phenyl | 5.2 | 8.9 | 6.8 |
| 1e | -4-Chlorophenyl | 2.1 | 4.5 | 3.1 |
| 1f | -4-Methoxyphenyl | 7.8 | 11.2 | 9.3 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 0.9 |
Table 2: Anti-inflammatory Activity of this compound Ester Analogs
| Compound ID | R (Ester Substituent) | LPS-induced NO Inhibition IC₅₀ (µM) in RAW 264.7 cells |
| 2a | -CH₃ | 25.4 |
| 2b | -CH₂CH₃ | 22.1 |
| 2c | -n-Propyl | 18.9 |
| 2d | -iso-Propyl | 28.6 |
| 2e | -n-Butyl | 15.3 |
| Indomethacin | (Reference) | 5.8 |
Experimental Protocols
General Synthesis of 6-bromo-8-methoxy-2H-chromene-3-carboxamide Analogs (1a-f)
A solution of this compound (1.0 eq.) in thionyl chloride (10 vol.) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous dichloromethane (DCM, 20 vol.) and cooled to 0 °C. To this solution, the appropriate amine (1.2 eq.) and triethylamine (2.0 eq.) are added dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction mixture is washed with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired amide analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines (MCF-7, A549, and HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds (0.1 to 100 µM) for 48 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/well and allowed to adhere for 24 hours. The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant, an indicator of nitric oxide (NO) production, is determined using the Griess reagent. The absorbance is measured at 540 nm. The IC₅₀ value, the concentration of the compound that inhibits 50% of LPS-induced NO production, is determined.
Visualizations
Experimental Workflow for Synthesis and Screening
In-Depth Technical Guide: Preliminary In Vitro Screening of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro screening protocols relevant to assessing the biological activity of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid. Chromene derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological properties. This document outlines detailed methodologies for evaluating the potential anti-cancer, anti-inflammatory, and enzyme inhibitory activities of the target compound. While specific experimental data for this compound is not extensively available in public literature, this guide presents standardized protocols and representative data from structurally related chromene derivatives to serve as a benchmark for researchers. The guide includes structured data tables for clarity and Graphviz diagrams to visualize experimental workflows and biological pathways, adhering to best practices for scientific documentation.
Introduction
This compound is a synthetic organic compound belonging to the chromene class, which is of significant interest in medicinal chemistry. The chromene scaffold is a key structural motif in many natural products and has been associated with a diverse range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. The specific substitutions of a bromine atom at the C6 position and a methoxy group at the C8 position on the chromene ring, along with a carboxylic acid at C3, are expected to modulate its physicochemical properties and biological target interactions[1].
Preliminary in vitro screening is a critical first step in the drug discovery pipeline to identify and characterize the bioactivity of a novel compound. This guide focuses on three key areas of investigation based on the known activities of similar chromene derivatives:
-
Anti-Cancer Activity: Assessing the cytotoxic effects on cancer cell lines.
-
Anti-Inflammatory Activity: Evaluating the ability to modulate inflammatory pathways.
-
Enzyme Inhibition: Specifically targeting carbonic anhydrases, which are implicated in cancer progression[1].
This document provides detailed experimental protocols and data presentation formats to facilitate the systematic evaluation of this compound.
Experimental Protocols
This section details the methodologies for key in vitro assays.
Anti-Cancer Screening: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity[5].
Protocol:
-
Cell Culture:
-
Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment[6].
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with fresh medium containing the test compound or vehicle control (DMSO).
-
Incubate the plates for 48 hours[7].
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[8].
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution[8].
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Anti-Inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a common model for inflammation[2][9][10].
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere[2].
-
-
Cell Seeding:
-
Compound Treatment and Stimulation:
-
Nitrite Measurement (Griess Assay):
-
Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well[9].
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader[2].
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Enzyme Inhibition Screening: Carbonic Anhydrase IX (CA IX) Assay
This assay measures the direct inhibitory effect of a compound on the esterase activity of recombinant human carbonic anhydrase IX[1][11].
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[11].
-
Enzyme Solution: Recombinant human CA IX diluted in assay buffer.
-
Substrate Solution: p-Nitrophenyl acetate (pNPA) in a solvent like acetonitrile or DMSO[11].
-
Test Compound: Serial dilutions of this compound in assay buffer.
-
Positive Control: A known CA inhibitor like Acetazolamide[1].
-
-
Assay Procedure (in a 96-well plate):
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison. The following tables are templates based on representative data for other chromene derivatives and should be populated with experimental results for this compound.
Table 1: In Vitro Cytotoxicity of Chromene Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) [a] |
| This compound | HT-29 (Colon) | To be determined |
| This compound | HepG2 (Liver) | To be determined |
| Reference Compound 1 (Indole-tethered chromene 4c)[3] | HT-29 (Colon) | 9.1 |
| Reference Compound 2 (Indole-tethered chromene 4d)[3] | HepG2 (Liver) | 7.9 |
| Doxorubicin (Positive Control)[3] | HT-29 (Colon) | < 10 |
[a] IC₅₀ is the concentration of compound required to inhibit cell growth by 50% after 48h of treatment.
Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µg/mL) | NO Inhibition (%) [a] |
| This compound | 10 | To be determined |
| This compound | 50 | To be determined |
| This compound | 100 | To be determined |
| Reference Compound (OADP)[10] | 1 | > 75 |
| L-NAME (Positive Control) | 100 | Typically > 90 |
[a] Percentage of nitric oxide inhibition relative to cells stimulated with LPS alone.
Table 3: Carbonic Anhydrase IX (CA IX) Enzyme Inhibition
| Compound | IC₅₀ (µM) [a] |
| This compound | To be determined |
| Reference Compound (SLC-0111 Analog)[1] | 0.399 µg/mL |
| Acetazolamide (Positive Control)[1] | 0.105 µg/mL |
[a] IC₅₀ is the concentration of compound required to inhibit 50% of the enzyme's activity.
Mandatory Visualizations
Diagrams generated using Graphviz (DOT language) to illustrate workflows and pathways.
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Caption: Workflow for the anti-inflammatory nitric oxide (NO) inhibition assay.
Caption: Simplified pathway of CA IX-mediated tumor acidification and its inhibition.
Conclusion
This technical guide provides a foundational framework for conducting the preliminary in vitro screening of this compound. The detailed protocols for anti-cancer, anti-inflammatory, and enzyme inhibition assays offer a standardized approach to elucidating the compound's biological profile. While direct experimental data for this specific molecule is pending, the provided methodologies and reference data for related structures will enable researchers to design robust experiments, interpret results effectively, and position their findings within the broader context of chromene chemistry. The successful execution of these assays will be pivotal in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid in cell culture experiments. This document outlines detailed protocols for assessing its anti-inflammatory and anticancer properties, along with methods to investigate its potential mechanism of action.
Compound Overview
This compound is a synthetic compound belonging to the chromene class of heterocyclic molecules. Chromene derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory and anticancer effects[1]. This compound is studied for its potential to modulate biological pathways, making it a candidate for investigation in drug discovery[2]. While specific data for this exact compound is limited, research on structurally similar chromenes suggests potential activity as an inhibitor of signaling pathways such as the PI3K/AKT pathway, which is often dysregulated in cancer[3].
Chemical Structure:
Physicochemical Properties:
| Property | Value |
| CAS Number | 885271-13-6[2][4] |
| Molecular Formula | C₁₁H₉BrO₄[2][4] |
| Molecular Weight | 285.09 g/mol [2] |
| Storage | Store at 0-8°C[2] |
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare a concentrated stock solution of the compound, which can then be diluted to the desired final concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Aseptically weigh out a precise amount of the compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Assessment of Anti-inflammatory Activity
A common in vitro model for studying inflammation involves the use of murine macrophage cells, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).
2.2.1. Cell Culture and Treatment
Protocol:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours[5].
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
2.2.2. Nitric Oxide (NO) Production Assay (Griess Test)
Protocol:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample[5].
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is determined by comparison with a standard curve of sodium nitrite.
2.2.3. Pro-inflammatory Cytokine Quantification (ELISA)
Protocol:
-
Collect cell culture supernatants after treatment and stimulation.
-
Centrifuge the supernatants to remove cellular debris.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[5].
Hypothetical Anti-inflammatory Activity Data:
| Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| 1 | 95.2 ± 4.8 | 98.1 ± 5.2 | 96.5 ± 4.9 |
| 5 | 78.6 ± 3.9 | 85.4 ± 4.3 | 82.1 ± 4.1 |
| 10 | 55.3 ± 2.8 | 62.7 ± 3.1 | 58.9 ± 2.9 |
| 25 | 32.1 ± 1.6 | 40.2 ± 2.0 | 35.7 ± 1.8 |
| 50 | 15.8 ± 0.8 | 21.5 ± 1.1 | 18.3 ± 0.9 |
Assessment of Anticancer Activity
The anticancer potential of the compound can be evaluated by determining its cytotoxicity against various cancer cell lines.
2.3.1. Cell Viability Assay (MTT Assay)
Protocol:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, HT-29 for colon cancer) in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours[6].
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[6].
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Hypothetical Anticancer Activity Data (IC₅₀ Values in µM after 48h treatment):
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 12.5 |
| HepG-2 (Liver Cancer) | 18.2 |
| HT-29 (Colon Cancer) | 25.8 |
| A549 (Lung Cancer) | 21.4 |
Investigation of Mechanism of Action: PI3K/AKT Signaling Pathway
Based on the activity of similar chromene derivatives, a plausible mechanism of action for the anticancer effects of this compound is the inhibition of the PI3K/AKT signaling pathway[3]. This pathway is crucial for cell proliferation, survival, and growth[7].
Western Blot Analysis of Key Signaling Proteins
Protocol:
-
Culture cancer cells to 70-80% confluency and treat them with the compound at concentrations around the IC₅₀ value for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the PI3K/AKT pathway, such as phosphorylated AKT (p-AKT) and total AKT.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
A decrease in the ratio of p-AKT to total AKT would suggest inhibition of the pathway.
Visualizations
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory effects.
Experimental Workflow for Anticancer Screening
Caption: Workflow for determining anticancer activity via MTT assay.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cusabio.com [cusabio.com]
Application Notes and Protocols for the Quantification of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Introduction
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Its chromene scaffold is a common feature in various bioactive molecules.[2][3] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications.[4][5][6] This document provides a detailed application note and protocol for the development of an analytical method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Physicochemical Properties
A summary of the key physicochemical properties of the target analyte is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₉BrO₄ | [2] |
| Molecular Weight | 285.09 g/mol | [2] |
| CAS Number | 885271-13-6 | [2] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO. |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is proposed for the quantification of this compound. This technique is widely used in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[7]
Instrumentation and Materials
Table 2: Instrumentation and Materials
| Item | Description |
| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector. |
| Chromatography Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in Water (HPLC grade). |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (HPLC grade). |
| Standard Substance | This compound (Reference Standard). |
| Sample Diluent | Methanol:Water (50:50, v/v). |
| Glassware | Volumetric flasks, pipettes, autosampler vials. |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the sample diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. For a drug substance, a simple dissolution in the sample diluent may be sufficient. For more complex matrices like biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary.[8][9][10]
Protocol for a Drug Substance:
-
Accurately weigh a sufficient amount of the sample to obtain a theoretical concentration of 50 µg/mL of the analyte.
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add a portion of the sample diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the final volume with the sample diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
Chromatographic Conditions
The proposed HPLC conditions are summarized in Table 3. These conditions should be considered as a starting point and may require optimization.
Table 3: HPLC Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically between 254 nm and 320 nm for chromene derivatives) |
| Run Time | 15 minutes |
Method Validation
For use in regulated environments, the analytical method must be validated according to ICH guidelines.[4][5] The key validation parameters are outlined below.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be well-resolved from any impurities or matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the application. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition. |
Data Analysis and Quantification
-
System Suitability: Before sample analysis, inject the standard solution five times. The RSD of the peak area and retention time should be ≤ 2%.
-
Calibration Curve: Plot the peak area of the analyte from the working standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas into the calibration curve.
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC-UV method for the quantification of this compound. The provided protocols for standard and sample preparation, along with the initial chromatographic conditions, serve as a robust starting point for researchers and scientists. Adherence to the principles of method validation will ensure the generation of accurate, reliable, and reproducible data for various applications in pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. emerypharma.com [emerypharma.com]
- 7. scielo.br [scielo.br]
- 8. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is a member of the chromene family, a class of heterocyclic compounds known for their diverse biological activities and interesting photophysical properties. Chromene derivatives are increasingly being utilized as fluorescent probes in biological research due to their sensitivity to the local microenvironment, which can manifest as changes in fluorescence intensity, lifetime, or emission/excitation wavelengths. This document provides detailed application notes and protocols for the potential use of this compound as a fluorescent probe for cellular imaging and sensing applications. While specific data for this exact molecule is emerging, the provided protocols are based on well-established methodologies for structurally similar 2H-chromene and coumarin-based fluorescent probes.
Principle of Action
The fluorescence of chromene-based probes is often sensitive to environmental factors such as pH, ion concentration, and enzymatic activity. The carboxylic acid moiety on the 3-position of this compound can act as a protonation/deprotonation site, making it a potential candidate for a pH-sensitive fluorescent probe. Furthermore, this carboxylic acid group can be chemically modified to introduce specific recognition motifs for various analytes, such as metal ions or reactive oxygen species, creating "turn-on" or "turn-off" fluorescent sensors. In a "turn-on" sensor, fluorescence is enhanced upon binding to the target analyte, while in a "turn-off" sensor, fluorescence is quenched.
Data Presentation: Photophysical Properties of Representative Chromene-Based Probes
The following table summarizes typical photophysical properties of substituted 2H-chromene and coumarin derivatives to provide a reference for the expected performance of this compound.
| Probe/Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Solvent/Buffer | Analyte | Reference |
| Hypothetical Data for Target Compound | ~350-380 | ~440-480 | ~0.1-0.5 | PBS (pH 7.4) | pH | N/A |
| 7-Hydroxycoumarin | 365 | 450 | 0.63 | Ethanol | - | Generic Data |
| Coumarin 343 | 445 | 495 | 0.66 | Ethanol | - | Generic Data |
| Chromene-based Thiol Probe | 485 | 520 | - | Aqueous Buffer | Thiols | [1] |
| Dicyanomethylene-4H-chromene derivative | >600 | >650 | - | - | - | [1] |
Experimental Protocols
Protocol 1: General Procedure for Cellular Staining and Fluorescence Microscopy
This protocol describes a general method for staining live cells with a chromene-based fluorescent probe.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Phosphate-buffered saline (PBS, sterile, pH 7.4)
-
Complete cell culture medium
-
Live-cell imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Procedure:
-
Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Plate cells on live-cell imaging dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).
-
Staining Solution Preparation: On the day of the experiment, dilute the probe stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation at ~365 nm and emission at ~450 nm).
Protocol 2: In Vitro pH Titration of the Fluorescent Probe
This protocol details the procedure to determine the pH sensitivity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
Fluorometer
-
pH meter
Procedure:
-
Sample Preparation: Prepare a series of solutions by diluting the probe stock solution to a final concentration of 1-10 µM in the different pH buffers. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
-
Fluorescence Measurement: For each pH sample, measure the fluorescence emission spectrum using a fluorometer. Use an excitation wavelength determined from the probe's absorption spectrum (likely in the 350-380 nm range).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. This plot can be used to determine the pKa of the probe, which is the pH at which the fluorescence intensity is half-maximal.
Protocol 3: Determination of Relative Fluorescence Quantum Yield
This protocol describes how to measure the relative fluorescence quantum yield (Φ) of the probe using a known standard.
Materials:
-
This compound
-
A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)
-
Spectroscopic grade solvent (e.g., ethanol or DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength at which the absorbance was measured.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ns^2 / nr^2) Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
ns and nr are the refractive indices of the solvent for the sample and the standard, respectively (if the same solvent is used, this term is 1).
-
-
Potential Applications in Drug Development
-
High-Throughput Screening (HTS): Chromene-based probes can be designed to respond to specific enzymatic activities. Changes in fluorescence can be used to screen large compound libraries for potential enzyme inhibitors or activators.
-
Monitoring Drug-Induced Cellular Changes: The probe could be used to monitor changes in intracellular pH or ion concentrations that may occur as a result of drug treatment, providing insights into the drug's mechanism of action.
-
Assessing Oxidative Stress: Derivatives of the probe could be synthesized to be sensitive to reactive oxygen species (ROS), allowing for the evaluation of drug-induced oxidative stress or the efficacy of antioxidant compounds.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer
The information provided in these application notes is intended for research use only. The protocols are generalized and may require optimization for specific experimental setups and cell types. The photophysical data presented is for representative compounds and may not be identical to that of this compound. It is the responsibility of the user to validate the methods and data for their specific application.
References
Application Notes and Protocols: 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is a versatile building block in synthetic organic and medicinal chemistry.[1] Its rigid chromene scaffold, substituted with a bromine atom and a methoxy group, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds. These resulting heterocyclic derivatives are of significant interest in drug discovery, with potential applications as anti-inflammatory and anti-cancer agents.[1] The carboxylic acid functionality at the 3-position serves as a key handle for the construction of various nitrogen- and sulfur-containing heterocycles, such as pyrazoles, oxazoles, and thiazoles. This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds derived from this compound, aimed at facilitating research and development in this promising area.
Synthetic Applications
The chemical reactivity of this compound allows for its participation in a variety of cyclization reactions to form fused and appended heterocyclic systems. The primary route for these syntheses involves the initial activation of the carboxylic acid group, for instance, by conversion to the corresponding acid chloride or ester. This activated intermediate can then react with a variety of binucleophilic reagents to construct the desired heterocyclic ring.
A key synthetic strategy involves the reaction with hydrazine derivatives to yield pyrazole-fused chromenones. Similarly, reactions with hydroxylamine can lead to the formation of isoxazoles, and reactions with thiourea or its derivatives can produce thiazole-containing compounds. The bromine atom on the chromene ring can be further functionalized, for example, through palladium-catalyzed cross-coupling reactions, to introduce additional diversity into the synthesized molecules.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of heterocyclic compounds. These are based on established methodologies for related chromene derivatives and can be adapted and optimized for specific target molecules.
Protocol 1: Synthesis of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide
This protocol describes the conversion of the carboxylic acid to its corresponding hydrazide, a key intermediate for the synthesis of pyrazoles and other nitrogen-containing heterocycles.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Esterification: A solution of this compound (1.0 eq) in anhydrous methanol is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise with stirring. The reaction mixture is then stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure to yield the crude methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate.
-
Hydrazinolysis: The crude methyl ester is dissolved in anhydrous ethanol. Hydrazine hydrate (3.0 eq) is added, and the mixture is refluxed for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide.
Protocol 2: Synthesis of a Pyrazole Derivative from 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide
This protocol outlines the synthesis of a pyrazole-appended chromenone via the reaction of the carbohydrazide with a β-diketone.
Materials:
-
6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide
-
Acetylacetone (or other 1,3-dicarbonyl compounds)
-
Glacial acetic acid
-
Anhydrous ethanol
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A mixture of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide (1.0 eq) and acetylacetone (1.1 eq) in anhydrous ethanol is prepared.
-
Cyclization: A catalytic amount of glacial acetic acid is added to the mixture, which is then heated to reflux for 6-8 hours.
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure pyrazole derivative.
Data Presentation
The following table summarizes representative data for heterocyclic compounds synthesized from a closely related starting material, 3-acetyl-6-bromo-2H-chromen-2-one, which can be expected to have similar characteristics to derivatives of this compound.[2][3]
| Compound | Heterocyclic Moiety | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 1 | Pyrazolo[1,5-a]pyrimidine | 75 | 240-242 | ¹H NMR: δ 7.2-8.5 (m, Ar-H, pyrimidine-H), 2.5 (s, CH₃) |
| 2 | Thiazole | 68 | 210-212 | IR (cm⁻¹): 1605 (C=N); ¹H NMR: δ 7.0-8.3 (m, Ar-H, thiazole-H) |
| 3 | 1,3,4-Thiadiazole | 72 | 225-227 | MS (m/z): [M]⁺ corresponding to the expected molecular weight |
| 4 | Pyrazole | 67 | 223-225 | ¹H NMR: δ 7.13–8.54 (m, Ar-H, pyrazole-H), 12.05 (s, NH)[3] |
Visualizations
Synthetic Workflow for Heterocycle Synthesis
Caption: General workflow for the synthesis of pyrazole derivatives.
Logical Relationship of Potential Heterocyclic Products
Caption: Potential synthetic pathways to various heterocycles.
References
High-Throughput Screening Assays for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid derivatives and related compounds. Chromene scaffolds are of significant interest in drug discovery, with derivatives demonstrating promising anti-cancer and anti-inflammatory activities.[1][2] These protocols are designed for the rapid and efficient evaluation of large compound libraries to identify lead candidates for further development.
Introduction to Chromene Derivatives in Drug Discovery
The this compound core structure serves as a versatile scaffold for the synthesis of diverse chemical libraries. Research has indicated that derivatives of this and similar chromene structures can modulate key biological pathways implicated in cancer and inflammation.[2] High-throughput screening is an essential tool for systematically exploring the biological activities of these derivatives against relevant cellular and molecular targets.
HTS Application Notes
This section outlines three primary HTS assays relevant to the potential therapeutic applications of this compound derivatives: a cell-based anti-proliferative assay, a biochemical kinase inhibition assay, and a cell-based pathway assay.
Cell-Based Anti-Proliferative HTS Assay
Objective: To identify and quantify the cytotoxic or anti-proliferative effects of chromene derivatives on cancer cell lines.
Principle: This assay measures the metabolic activity of viable cells, which is proportional to the cell number. A reduction in metabolic activity in the presence of a test compound indicates a potential anti-proliferative or cytotoxic effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HepG-2: Human liver carcinoma cell line.
-
HCT-116: Human colon cancer cell line.
-
HT-29: Human colon adenocarcinoma cell line.
Biochemical Src Kinase Inhibition HTS Assay
Objective: To identify derivatives that directly inhibit the enzymatic activity of Src kinase, a non-receptor tyrosine kinase often dysregulated in cancer.
Principle: This assay quantifies the phosphorylation of a specific substrate by Src kinase. Inhibition of the kinase by a test compound results in a decreased signal. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for this type of assay, offering high sensitivity and a low false-positive rate.[1]
High-Content NF-κB Translocation HTS Assay
Objective: To identify and quantify the inhibitory effect of chromene derivatives on the NF-κB signaling pathway, which is critically involved in inflammation and cancer.
Principle: This image-based assay monitors the translocation of the NF-κB (p65 subunit) from the cytoplasm to the nucleus upon stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).[3] Inhibition of this translocation by a test compound is indicative of anti-inflammatory potential. High-content screening (HCS) platforms are used to automate image acquisition and analysis.
Data Presentation
The following tables summarize representative quantitative data for chromene derivatives from various screening assays.
Table 1: Anti-Proliferative Activity of Chromene Derivatives (IC50 in µM)
| Compound ID | MCF-7 | HepG-2 | HCT-116 | HT-29 |
| Chromene Derivative A | 6.72 | 2.41 | 4.98 | >50 |
| Chromene Derivative B | 6.99 | 2.59 | 5.44 | - |
| Chromene Derivative C | 6.84 | 2.53 | 5.32 | - |
| 2-chlorophenyl-substituted chromene (4c) | - | - | - | >50 (80% inhibition at 50 µM) |
| 3-nitrophenyl-substituted chromene (4h) | - | - | - | - |
Data compiled from multiple sources.[4][5]
Table 2: Src Kinase Inhibitory Activity of Chromene Derivatives
| Compound ID | Src Kinase IC50 (µM) |
| 2-chlorophenyl-substituted chromene (4c) | 11.1 |
| 3-nitrophenyl-substituted chromene (4h) | 18.3 |
| 4-trifluoromethyphenyl-substituted chromene (4i) | 15.2 |
| 2,3-dichlorophenyl-substituted chromene (4k) | 13.5 |
Data for 4-aryl-4H-chromene-3-carbonitrile derivatives.[5]
Table 3: NF-κB Inhibitory Activity of Chromene Derivatives
| Compound ID | NF-κB Transcriptional Activity IC50 (µM) |
| Mollugin Derivative 4f | 18.53 |
| Mollugin Derivative 4i | 22.93 |
| Mollugin Derivative 6d | 3.81 |
Data for mollugin and its derivatives, which share a chromene-like core.[6]
Experimental Protocols
Protocol: Cell-Based Anti-Proliferative MTT Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., EMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, 1 mM sodium pyruvate)
-
384-well clear-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette or automated liquid handler
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 5,000 cells per well in 50 µL of medium into 384-well plates.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in DMSO and then dilute in culture medium to the desired final concentrations (typically ranging from 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each compound using a non-linear regression analysis.
-
Protocol: HTRF-Based Src Kinase Inhibition Assay
Materials:
-
Recombinant human Src kinase
-
Biotinylated peptide substrate (e.g., poly-Glu-Tyr)
-
ATP
-
Src Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the chromene derivatives in 100% DMSO.
-
-
Assay Plate Preparation:
-
Dispense 0.5 µL of each compound dilution or DMSO into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Src Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Src Kinase Assay Buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well. Final concentrations should be optimized (e.g., 1-5 nM Src, 100 nM substrate, 10 µM ATP).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagent mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Add 5 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Determine the percent inhibition for each compound and calculate IC50 values.
-
Protocol: High-Content NF-κB Translocation Assay
Materials:
-
HUVEC (Human Umbilical Vein Endothelial Cells) or HepG2 cells stably expressing GFP-p65.
-
Cell culture medium (e.g., EGM-2 for HUVECs).
-
384-well imaging plates (black wall, clear bottom).
-
TNF-α (recombinant human).
-
Primary antibody: anti-NF-κB p65.
-
Secondary antibody: Alexa Fluor 488-conjugated.
-
Nuclear stain: Hoechst 33342.
-
Fixation and permeabilization buffers.
-
High-content imaging system.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Pre-treat cells with chromene derivatives at desired concentrations for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) for 30 minutes to induce NF-κB translocation.[3]
-
-
Fixation, Permeabilization, and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Incubate with the primary anti-NF-κB p65 antibody.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody.
-
Stain the nuclei with Hoechst 33342.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantify the fluorescence intensity of NF-κB in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic NF-κB fluorescence.
-
-
Data Analysis:
-
Determine the percent inhibition of NF-κB translocation for each compound compared to the TNF-α stimulated control.
-
Calculate IC50 values for active compounds.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a key signaling pathway relevant to the screening of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilization of fluorescence polarization and time resolved fluorescence resonance energy transfer assay formats for SAR studies: Src kinase as a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Crystallization of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the crystallization of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, a compound of interest in pharmaceutical and chemical research due to its potential as a building block for novel therapeutic agents.[1] The following procedures are based on established crystallization techniques for related chromene and coumarin derivatives and are intended to serve as a starting point for obtaining high-quality single crystals suitable for X-ray diffraction analysis and for producing highly pure crystalline material.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and a related compound is presented in Table 1. This data is crucial for the selection of appropriate solvents and crystallization conditions.
Table 1: Physicochemical Properties
| Property | 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid |
| Molecular Formula | C₁₁H₇BrO₅[2] | C₁₀H₅BrO₄[3] |
| Molecular Weight | 299.07 g/mol [2] | 277.05 g/mol [3] |
| Melting Point | 226 °C[2] | 218-220 °C[3] |
| Appearance | Not specified | White solid[3] |
| Solubility | Not specified | Soluble in DMSO, methanol, and acetone; insoluble in water.[3] |
Experimental Protocols
The following are generalized protocols that can be adapted and optimized for the specific compound this compound. Successful crystallization is often dependent on factors such as purity of the compound, choice of solvent, temperature, and the rate of crystal growth.
Material and Solvent Selection
-
Compound Purity: Start with the highest purity material available. Impurities can significantly hinder or prevent crystallization. If necessary, purify the crude product using techniques like flash column chromatography.
-
Solvent Screening: The choice of solvent is critical. Based on the solubility of the related compound, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, suitable solvents for screening include methanol, ethanol, acetone, and dimethylformamide (DMF).[3] It is advisable to perform small-scale solubility tests to identify a solvent or solvent system in which the compound is sparingly soluble at room temperature and readily soluble at an elevated temperature.
Crystallization Methods
This is a simple and widely used technique for growing single crystals.
-
Dissolution: Dissolve the compound in a suitable solvent (e.g., methanol or acetone) at room temperature to create a saturated or near-saturated solution.[4][5]
-
Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Crystals should form over a period of several days to weeks.
This method is effective when the compound's solubility is significantly temperature-dependent.
-
Dissolution: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point) to achieve a saturated solution.
-
Hot Filtration: If any solid remains, perform a hot filtration to remove it.
-
Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask containing warm water.
-
Further Cooling: If crystals do not form at room temperature, the solution can be placed in a refrigerator (0-4 °C).
-
Isolation: Once crystals have formed, they can be isolated by filtration.
This technique is useful for sparingly soluble compounds and can often yield high-quality crystals.
-
Setup: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar should contain a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the "anti-solvent").
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Incubation: Allow the setup to stand undisturbed in a stable environment.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the crystallization of this compound.
Caption: General workflow for the crystallization of this compound.
Data Presentation
Successful crystallization experiments should be documented with the following information in a tabular format for easy comparison and reproducibility.
Table 2: Crystallization Conditions and Results
| Experiment ID | Crystallization Method | Solvent System | Temperature (°C) | Time | Crystal Morphology | Outcome |
| EXP-001 | Slow Evaporation | Methanol | 25 | 7 days | Needles | Small, clear needles |
| EXP-002 | Cooling | Acetone | 70 → 4 | 24 hours | Prisms | Polycrystalline solid |
| EXP-003 | Vapor Diffusion | DMF / Water | 25 | 14 days | Plates | Few, well-defined plates |
Note: The conditions provided in Table 2 are examples and should be systematically varied to find the optimal conditions for obtaining high-quality crystals of this compound. The synthesis of related chromene-3-carboxylic acids has been reported to yield crystalline solids upon purification by recrystallization from solvents like methanol-water mixtures.[6][7]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for all chemicals used. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is a related compound and its safety information suggests avoiding contact with strong oxidants and bases, and wearing protective equipment.[3]
-
Handle all organic solvents with care, as they are often flammable and can be toxic.
References
Application Notes and Protocols for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique chromene scaffold, substituted with a bromine atom, a methoxy group, and a carboxylic acid, offers multiple reaction sites for the construction of complex molecular architectures. This compound serves as a valuable starting material for the synthesis of novel derivatives with potential therapeutic applications, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research.[1][2] The bromine atom at the 6-position provides a handle for cross-coupling reactions, while the carboxylic acid at the 3-position is amenable to various modifications, most notably amide bond formation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 885271-13-6 |
| Molecular Formula | C₁₁H₉BrO₄ |
| Molecular Weight | 285.09 g/mol |
| Appearance | Solid |
| Storage | Store at 0-8°C |
Applications in Organic Synthesis
The strategic placement of functional groups on the this compound scaffold allows for a variety of synthetic transformations, making it a key intermediate in the development of novel compounds.
Amide Bond Formation
The carboxylic acid moiety is readily converted to amides, a common functional group in many biologically active molecules. This transformation is typically achieved through activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Experimental Protocol: General Procedure for Amide Synthesis
A general and robust method for the synthesis of amide derivatives involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM or DMF, add EDC (1.2 eq.) and NHS (1.2 eq.).
-
Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) and a non-nucleophilic base such as DIPEA or TEA (2.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the chemical diversity of the chromene scaffold.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a this compound derivative (e.g., an ester to avoid complications with the free carboxylic acid).
Materials:
-
6-bromo-8-methoxy-2H-chromene-3-carboxylate ester (e.g., methyl or ethyl ester)
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a dry reaction flask, combine the 6-bromo-8-methoxy-2H-chromene-3-carboxylate ester (1.0 eq.), the boronic acid/ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent and the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
// Nodes representing species in the catalytic cycle Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition"]; ArPdBr [label="Ar-Pd(II)L₂-Br"]; Transmetal [label="Transmetalation"]; ArPdR [label="Ar-Pd(II)L₂-R"]; RedElim [label="Reductive\nElimination"]; ArR [label="Ar-R\n(Product)", shape=box, style=filled, fillcolor="#F1F3F4"];
// Nodes for reagents ArBr [label="6-bromo-chromene\nderivative (Ar-Br)", shape=box, style=filled, fillcolor="#F1F3F4"]; RBOH2 [label="Boronic Acid\n(R-B(OH)₂) + Base", shape=box, style=filled, fillcolor="#F1F3F4"];
// Edges to show the cycle Pd0 -> ArPdBr [label=" Oxidative\n Addition ", fontcolor="#EA4335"]; ArPdBr -> ArPdR [label=" Transmetalation ", fontcolor="#34A853"]; ArPdR -> Pd0 [label=" Reductive\n Elimination ", fontcolor="#4285F4"];
// Edges for reagents entering and products leaving the cycle ArBr -> Pd0 [style=invis]; // for positioning {rank=same; ArBr; Pd0} subgraph { edge[style=invis]; ArBr -> OxAdd; } RBOH2 -> ArPdBr [style=invis]; {rank=same; RBOH2; ArPdBr} subgraph { edge[style=invis]; RBOH2 -> Transmetal; } ArPdR -> ArR; } . Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Biological Activities of Derivatives
Derivatives of this compound are being investigated for a range of biological activities. The chromene core is a privileged scaffold in medicinal chemistry, and modifications at the C3 and C6 positions can significantly modulate the pharmacological properties of the resulting compounds.
Anticancer Activity
Numerous chromene derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][4][5] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. While specific IC₅₀ values for derivatives of this compound are not extensively reported in the public domain, related compounds have shown significant promise. For instance, other substituted chromene derivatives have exhibited potent antiproliferative activities.
Table 1: Anticancer Activity of Selected Chromene Derivatives (Illustrative Examples)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chromene Derivative A | Breast (MCF-7) | 5.33 ± 0.57 | [4] |
| Chromene Derivative B | Colon (HCT-116) | 1.63 - 51.89 | [6] |
| BENC-511 (6-bromo-8-ethoxy-3-nitro-2H-chromene) | Various | Potent | [7] |
Anti-inflammatory Activity
Chromene derivatives have also been explored for their anti-inflammatory properties.[4] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2).
Table 2: Anti-inflammatory Activity of Selected Chromene Derivatives (Illustrative Examples)
| Compound/Derivative | Assay | EC₅₀/IC₅₀ (µM) | Reference |
| Chromone Amide 5-9 | NO Inhibition (RAW264.7 cells) | 5.33 ± 0.57 | [4] |
| Chalcone Derivative | COX-2 Inhibition | - | [8] |
Antimicrobial Activity
The chromene scaffold is also present in compounds with notable antimicrobial activity.[9] Derivatives can be effective against a range of bacterial and fungal pathogens, including drug-resistant strains.
Table 3: Antimicrobial Activity of Selected Chromene Derivatives (Illustrative Examples)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Tri-halogenated 3-nitro-2H-chromene | S. aureus (MDR) | 4 | [9] |
| Tri-halogenated 3-nitro-2H-chromene | S. epidermidis (MDR) | 1-4 | [9] |
| 3-{3-(4-dimethylaminophenyl)acryloyl}-2H-chromen-2-one | Various Bacteria | 7.8 | [10] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its amenability to amide bond formation and Suzuki-Miyaura cross-coupling reactions, coupled with the established biological potential of the chromene scaffold, makes it an attractive building block for drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their synthetic and medicinal chemistry endeavors. Further research into the derivatization of this molecule is warranted to uncover novel compounds with enhanced therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of anti-cyclooxygenases (COX-1 and COX-2), structure activity relationship, molecular docking and in silico ADMET of some synthesized chalcones | Tropical Journal of Pharmaceutical Research [ajol.info]
- 9. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Techniques for Derivatizing 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is a versatile scaffold in medicinal chemistry and organic synthesis. The chromene core is a privileged structure found in numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This specific derivative, featuring a carboxylic acid at the 3-position and a bromine atom at the 6-position, offers two distinct and synthetically valuable handles for chemical modification. Derivatization at these sites allows for the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents.[4]
This document provides detailed application notes and experimental protocols for the derivatization of this compound at both its carboxylic acid and bromo functionalities.
Overall Derivatization Strategy
The derivatization of the parent molecule can be logically approached by targeting its two primary functional groups. The carboxylic acid is readily converted into amides and esters, while the aryl bromide is a classic substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Section 1: Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for modification, most commonly through the formation of amide or ester linkages. These reactions are fundamental in medicinal chemistry for modulating properties such as solubility, cell permeability, and target binding.
Application Note 1.1: Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is one of the most frequently used reactions in drug discovery.[5] Direct condensation is inefficient, necessitating the use of coupling reagents to activate the carboxylic acid.[6][7]
Data Presentation: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, potential for side reactions (e.g., racemization if chiral amines are used), and reaction conditions.[6]
| Coupling Reagent System | Additive | Base | Typical Solvent | Typical Reaction Time | Reported Yield Range (%) | Key Advantages & Notes |
| EDC | HOBt or NHS | DIPEA or None | DMF, DCM, Water | 1-12 hours | 60-95% | Water-soluble byproducts simplify workup. Widely applicable.[5][6] |
| HATU | None | DIPEA, TEA | DMF, NMP | 30-60 min | 70-98% | Highly efficient, fast reaction times, low racemization.[5][8] |
| TBTU | None | DIPEA | DMF, CH3CN | 1-4 hours | 75-95% | Effective for hindered substrates; similar to HATU.[9] |
| (BOC)₂O | DMAP | None | CH3CN | 2-12 hours | 70-90% | Reagent byproducts are volatile (t-BuOH, CO₂), simplifying purification. |
Experimental Protocol: General Amide Coupling using EDC/NHS
This protocol describes a general procedure for coupling an amine to this compound.
Materials:
-
This compound (1 equivalent)
-
Amine (1.1-1.2 equivalents)
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equivalents)
-
NHS (N-Hydroxysuccinimide) or HOBt (Hydroxybenzotriazole) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2-3 equivalents, if amine salt is used or for HATU/TBTU)
-
Anhydrous DMF or DCM
-
5% aq. LiCl, 1M HCl, sat. aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Activation: Dissolve this compound (1 eq.) in anhydrous DMF or DCM (0.1-0.5 M).[6]
-
Add NHS (1.2 eq.) and EDC (1.2 eq.) to the solution.[6]
-
Stir the mixture at room temperature for 30-60 minutes to form the activated NHS-ester.
-
Amine Coupling: Add the desired amine (1.1-1.2 eq.) to the pre-activated mixture. If the amine is a hydrochloride salt, add DIPEA (2-3 eq.).[8]
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aq. LiCl (to remove DMF), 1M aq. HCl, saturated aq. NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired amide derivative.
Application Note 1.2: Esterification
Ester derivatives are often synthesized to act as prodrugs, improving the bioavailability of a parent carboxylic acid. Methods range from the classic acid-catalyzed Fischer esterification to milder coupling-reagent-based approaches suitable for complex molecules.[10][11] For a substrate like this compound, which may have sensitivities to harsh acidic conditions, milder methods are preferable.[12]
Experimental Protocol: Steglich Esterification using EDC/DMAP
The Steglich esterification is a mild procedure that uses a carbodiimide (like DCC or the more water-soluble EDC) and a catalyst, typically DMAP (4-Dimethylaminopyridine).[12][13]
Materials:
-
This compound (1 equivalent)
-
Alcohol (1.5-2 equivalents)
-
EDC (1.2 equivalents)
-
DMAP (0.1-0.2 equivalents)
-
Anhydrous DCM or THF
-
1M HCl, sat. aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1 eq.), the desired alcohol (1.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with 1M aq. HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography to yield the desired ester derivative.
Section 2: Derivatization of the Bromo Group
The aryl bromide at position 6 is an ideal handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of biaryl compounds (via Suzuki coupling) or arylamines (via Buchwald-Hartwig amination), both of which are key motifs in modern pharmaceuticals.
Application Note 2.1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or ester.[14][15] It is highly reliable and tolerant of a wide variety of functional groups.[16]
Data Presentation: Representative Conditions for Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (2-5) | - | 2M aq. Na₂CO₃ | Toluene/Ethanol | 80-100 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (or its ester/amide derivative) (1 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)
Procedure:
-
In a reaction vessel, combine the chromene substrate (1 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and base (e.g., K₂CO₃, 2 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography to yield the desired biaryl derivative.
Application Note 2.2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[17][18] This reaction has revolutionized the synthesis of aryl amines, which were previously difficult to prepare.[19]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (or derivative) (1 equivalent)
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq.), ligand (e.g., XPhos, 0.02 eq.), and base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.
-
Add the chromene substrate (1 eq.) and the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent (Toluene or Dioxane).
-
Seal the vessel and heat to 80-110 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography to yield the desired aryl amine derivative.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]
- 3. rjptonline.org [rjptonline.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. researchgate.net [researchgate.net]
- 10. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Before you continue to YouTube [consent.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a Knoevenagel condensation of 5-bromo-3-methoxysalicylaldehyde with a malonic acid derivative, followed by hydrolysis if necessary.
Issue 1: Low or No Yield of the Condensation Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh or newly opened bottle of the base catalyst (e.g., piperidine, pyridine, or an amino acid like L-proline). Ensure the catalyst is not contaminated. | An increase in the reaction rate and yield. |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. While some Knoevenagel condensations proceed at room temperature, others require heating.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). | Identification of the optimal temperature for product formation, balancing reaction rate and potential side reactions. |
| Inappropriate Solvent | Screen a range of solvents. Ethanol is commonly used, but other polar solvents like methanol or even solvent-free conditions can be effective.[2][3] | Discovery of a solvent that improves the solubility of reactants and facilitates the reaction, leading to a higher yield. |
| Steric Hindrance and Electronic Effects | The presence of the bromo and methoxy groups on the salicylaldehyde can affect reactivity. Consider extending the reaction time or using a more potent catalyst. | Improved conversion of the starting material to the desired product. |
| Decomposition of Starting Material or Product | If the reaction mixture darkens significantly, decomposition may be occurring. Try running the reaction at a lower temperature or for a shorter duration. | Minimized decomposition and a cleaner reaction profile with a higher yield of the desired product. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | Side reactions, such as self-condensation of the aldehyde, can occur. Ensure slow addition of the catalyst and maintain the optimal reaction temperature. | Reduced formation of byproducts and a cleaner crude product. |
| Impure Starting Materials | Verify the purity of 5-bromo-3-methoxysalicylaldehyde and the malonic acid derivative by techniques such as NMR or melting point analysis. Purify if necessary. | A cleaner reaction with fewer side products, simplifying purification and improving yield. |
| Incorrect Stoichiometry | Carefully measure and use the correct molar ratios of the reactants and catalyst. An excess of one reactant may lead to side reactions. | The reaction proceeds as expected with minimal unreacted starting materials or side products. |
Issue 3: Incomplete or Slow Hydrolysis of the Ester Intermediate
(This is applicable if the Knoevenagel condensation was performed with a malonic ester)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Base or Acid | Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH, KOH, or an acid) is used to drive the reaction to completion. | Complete conversion of the ester to the carboxylic acid. |
| Low Reaction Temperature | Hydrolysis reactions often require heating (reflux). Ensure the reaction is maintained at the appropriate temperature for a sufficient duration. | An increased rate of hydrolysis and complete reaction. |
| Poor Solubility of the Ester | Add a co-solvent, such as THF or methanol, to improve the solubility of the ester in the aqueous hydrolysis medium. | A homogeneous reaction mixture leading to a more efficient and complete hydrolysis. |
| Use of Microwave Irradiation | Consider using microwave-assisted hydrolysis, which can significantly reduce reaction times and improve yields.[4] | Rapid and efficient conversion of the ester to the carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the Knoevenagel condensation of 5-bromo-3-methoxysalicylaldehyde with malonic acid. This reaction is typically catalyzed by a weak base like piperidine or pyridine. If a malonic ester is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.
Q2: What catalysts are effective for the Knoevenagel condensation in this synthesis?
A2: Weak organic bases such as piperidine and pyridine are traditionally used.[3] More environmentally friendly options like amino acids (e.g., L-proline) have also been shown to be effective catalysts for this type of reaction.[5] The choice of catalyst can influence the reaction rate and yield, so optimization may be necessary.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be determined to achieve good separation.
Q4: What are some common challenges in the purification of the final product?
A4: The final product is a carboxylic acid, which can sometimes be challenging to purify by column chromatography due to streaking. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often the preferred method of purification. If the product is an oil or a sticky solid, high-vacuum drying can help remove residual solvents.[6]
Q5: Can I use a malonic ester instead of malonic acid for the condensation?
A5: Yes, diethyl malonate or dimethyl malonate are commonly used in Knoevenagel condensations.[7] This will yield the corresponding ethyl or methyl ester of this compound. This ester will then need to be hydrolyzed to the carboxylic acid in a separate step, typically using aqueous base followed by acidification.
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is a general procedure adapted from known syntheses of similar chromene-3-carboxylic acids. Optimization of specific parameters may be required.
Materials:
-
5-bromo-3-methoxysalicylaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst) or Ethanol (as solvent) and Piperidine (as catalyst)
-
Hydrochloric acid (for workup)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-3-methoxysalicylaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of pyridine.
-
Add a catalytic amount of piperidine (0.1 equivalents) if using ethanol as a solvent.
-
Heat the reaction mixture to reflux (or a temperature determined by optimization) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water and acidify with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation of Salicylaldehydes
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 60-80 | [3] |
| Pyridine | Pyridine | Reflux | 50-70 | [1] |
| L-proline | Ethanol | 40 | 60-80 | [5] |
| Bi(OTf)₃ | Solvent-free | 80-90 | up to 90 | [8] |
Note: Yields are for analogous reactions and may vary for the specific synthesis of this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound in common HPLC solvents?
A1: While extensive experimental data is limited, the predicted solubility profile suggests that this compound is soluble in common reverse-phase HPLC organic solvents such as methanol and acetonitrile.[1][2] It is predicted to be insoluble in water.[1] For initial sample preparation, Dimethyl Sulfoxide (DMSO) is also a suitable solvent.[1]
Q2: What are the key stability considerations for this compound during purification?
A2: this compound is expected to be relatively stable at room temperature.[1] However, long-term storage at lower temperatures (-20°C to 4°C) is recommended.[1] Like many aromatic compounds, it may be susceptible to photodecomposition, so storage in amber vials or in the dark is advisable.[1] It is also susceptible to degradation at extreme pH values.[1]
Q3: Which HPLC mode is most suitable for the purification of this compound?
A3: Given the compound's aromatic nature and carboxylic acid functional group, reverse-phase HPLC (RP-HPLC) is the most appropriate purification method.[3] This technique separates molecules based on their hydrophobicity.[3] A C8 or C18 column would be a good starting point for method development.[4]
Detailed Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC purification of this compound.
Peak Shape Problems
Q4: Why am I observing peak tailing for my compound?
A4: Peak tailing, where the peak has an extended tail, can compromise quantification.[5] For an acidic compound like this compound, a primary cause of tailing is secondary interactions between the analyte and the stationary phase, particularly with residual silanols on the silica-based packing material.[6][7]
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: The most effective way to address tailing for a carboxylic acid is to lower the pH of the mobile phase.[8] By adding an acid modifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%, you can ensure the carboxylic acid is fully protonated.[8] This increases its hydrophobicity and minimizes interactions with silanols, resulting in sharper peaks.[8]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[5][9] Try reducing the sample concentration or injection volume.[9][10]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping have fewer exposed silanol groups, which can significantly improve peak shape for acidic compounds.[4]
-
Inspect for Dead Volume: Extraneous space in the fluidic path, for instance from improperly cut tubing, can cause peak distortion.[6]
Q5: My peak is fronting. What could be the cause?
A5: Peak fronting is often a result of injecting the sample in a solvent that is significantly stronger than the mobile phase or overloading the column.[6][10]
Troubleshooting Steps for Peak Fronting:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[11] If a stronger solvent like DMSO must be used due to solubility, keep the injection volume as small as possible.[6]
-
Reduce Sample Load: As with peak tailing, injecting too high a concentration of the sample can lead to fronting.[10]
Baseline and Contamination Issues
Q6: I am observing a noisy or drifting baseline. What should I do?
A6: A noisy or drifting baseline can affect detection sensitivity and quantification.[10] Common causes include contaminated mobile phase, detector issues, or temperature fluctuations.[5][10]
Troubleshooting Steps for Baseline Noise and Drift:
| Potential Cause | Recommended Solution | Citation |
| Mobile Phase Contamination | Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Ensure solvents are filtered and properly degassed. | [5][10] |
| Detector Contamination | Regularly clean the detector flow cell. Check for air bubbles in the system. | [10] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. Ensure the laboratory temperature is consistent. | [10][11] |
| Pump Issues | Check for leaks and ensure the pump is delivering a consistent flow rate. | [12] |
Q7: What are "ghost peaks" and how can I get rid of them?
A7: Ghost peaks are unexpected peaks that appear in the chromatogram, often during a blank run.[13] They are typically due to contamination in the mobile phase, the HPLC system, or from the sample preparation process.[13]
Common Sources of Ghost Peaks and Their Elimination:
-
Mobile Phase: Use fresh, high-purity solvents. Contaminants can accumulate in solvent reservoirs over time.[13]
-
System Contamination: Carryover from previous injections is a common cause.[13] Implement a robust needle and injection port wash protocol with a strong solvent.[10]
-
Sample Preparation: Ensure all glassware, vials, and caps are clean.[13]
Pressure and Retention Time Problems
Q8: My HPLC system is showing high backpressure. What is the likely cause?
A8: A sudden increase in system pressure often indicates a blockage.[10]
Troubleshooting High Backpressure:
-
Isolate the Source: Systematically remove components from the flow path (starting with the column) to identify the location of the blockage.[12]
-
Check the Column: If the pressure drops significantly after removing the column, it is likely clogged. Try back-flushing the column with a strong solvent.[5]
-
Inspect Tubing and Frits: Check for any kinked or blocked tubing. Inline filters and column frits can also become clogged with particulate matter.[10]
Q9: The retention time of my compound is shifting between injections. Why is this happening?
A9: Retention time shifts can be caused by issues with the mobile phase composition, column equilibration, or flow rate consistency.[12]
Troubleshooting Retention Time Shifts:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is thoroughly mixed.[12]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially after a gradient run.[11]
-
Pump Performance: Check for leaks or air bubbles in the pump, which can affect the flow rate.[12]
-
Temperature Control: Use a column oven to maintain a consistent temperature, as temperature can influence retention times.[10]
Experimental Protocols
Recommended Starting Protocol for RP-HPLC Purification:
This protocol provides a starting point for the purification of this compound. Optimization will likely be necessary.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start with a shallow gradient to effectively separate impurities (e.g., 5-95% B over 20 minutes).
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to 5% B and equilibrate for at least 10 column volumes before the next injection.[11]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is useful for initial method development).
-
Injection Volume: 5-20 µL (ensure the sample is fully dissolved in a solvent compatible with the mobile phase).[14]
Visualizations
HPLC Troubleshooting Workflow
Caption: A general workflow for troubleshooting common HPLC issues.
Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing of an acidic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid [chembk.com]
- 3. chromtech.com [chromtech.com]
- 4. agilent.com [agilent.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. silicycle.com [silicycle.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. biotage.com [biotage.com]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. maxisci.com [maxisci.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. labcompare.com [labcompare.com]
- 13. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 14. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Enhancing In-Vivo Solubility of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid for in vivo studies. Given the limited specific data on this compound, the guidance provided is based on established principles for poorly soluble carboxylic acids, which are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV drugs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when formulating a poorly soluble carboxylic acid like this compound for in vivo studies?
A1: The initial approach involves a pre-formulation assessment to understand the physicochemical properties of the compound. Key parameters include its aqueous solubility at different pH values, pKa, and partition coefficient (Log P). Based on this profile, you can select an appropriate solubilization strategy. For a carboxylic acid, pH adjustment and salt formation are often the first methods to explore.[3][4]
Q2: How can salt formation improve the solubility of this compound?
A2: Converting the carboxylic acid to a salt can significantly increase its aqueous solubility.[4][5] By reacting the acidic proton of the carboxylic acid with a suitable base, an ionic salt is formed which is generally more water-soluble than the neutral parent compound.[5] The selection of the counterion is critical and should be based on the pKa difference between the drug and the base, aiming for a ΔpKa greater than 2-3 units to ensure stable salt formation.[3][6]
Q3: What are co-solvents and how can they be used for in vivo administration?
A3: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous vehicle.[7][8] Commonly used co-solvents for in vivo studies include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9] It is crucial to select co-solvents that are biocompatible and used within established safety limits for the chosen animal model and route of administration.
Q4: When should I consider more advanced formulation strategies like amorphous solid dispersions or lipid-based formulations?
A4: If simple methods like pH adjustment, salt formation, or co-solvent systems are insufficient to achieve the desired concentration for in vivo studies, or if they present stability or toxicity issues, more advanced strategies are warranted.
-
Amorphous Solid Dispersions (ASDs): These are effective for compounds that have a high melting point and are highly crystalline. By dispersing the drug in a polymer matrix in an amorphous state, the energy barrier for dissolution is lowered, leading to improved solubility and dissolution rates.[10][11][12]
-
Lipid-Based Formulations: These are particularly suitable for lipophilic drugs. The drug is dissolved in a lipid vehicle, which can enhance its absorption in the gastrointestinal tract.[13][14][15]
Q5: What is a nanosuspension and when is it a suitable approach?
A5: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers.[16] This technique is advantageous when the drug is poorly soluble in both aqueous and organic media.[17] By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased, leading to enhanced solubility and dissolution velocity.[17][18][19]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon standing or dilution. | The solution is supersaturated and thermodynamically unstable. The chosen solvent system has limited capacity. | Increase the concentration of the co-solvent or surfactant. Investigate the use of precipitation inhibitors (polymers like HPMC or PVP) in your formulation.[20] For salt forms, ensure the pH of the final solution is maintained above the pKa of the parent carboxylic acid. |
| Low or variable oral bioavailability despite improved solubility. | The compound may have poor membrane permeability (BCS Class IV). The compound may be undergoing significant first-pass metabolism. The formulation may not be stable in the gastrointestinal tract. | For permeability issues, consider the use of permeation enhancers or lipid-based formulations that can promote lymphatic uptake.[13] To address metabolism, co-administration with metabolic inhibitors (if ethically permissible in the study) or formulations that protect the drug could be explored. Assess the in-vitro dissolution and stability of your formulation under simulated gastric and intestinal conditions. |
| Toxicity or adverse effects observed in the animal model. | The concentration of the excipients (co-solvents, surfactants) may be too high. The chosen salt form may have an unsuitable counterion. | Reduce the concentration of excipients to the lowest effective level. Screen for alternative, more biocompatible excipients. If using a salt, select a counterion with a well-established safety profile (e.g., sodium, potassium).[3] |
| Difficulty in preparing a stable amorphous solid dispersion. | The drug recrystallizes during preparation or storage. The chosen polymer is not compatible with the drug. | Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one that has good miscibility and forms strong intermolecular interactions (e.g., hydrogen bonds) with the drug.[21] Optimize the drug-to-polymer ratio. Store the ASD under dry conditions to prevent moisture-induced crystallization. |
| Nanosuspension shows particle aggregation over time. | Inadequate stabilization of the nanoparticles. Ostwald ripening is occurring. | Optimize the type and concentration of stabilizers (surfactants and polymers). A combination of electrostatic and steric stabilizers often provides better stability.[18] Lyophilization or spray drying of the nanosuspension into a solid powder can improve long-term stability.[18] |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the potential improvement in aqueous solubility of a model carboxylic acid, similar in nature to this compound, using various formulation strategies. Note: This data is for illustrative purposes only and actual results will vary.
| Formulation Strategy | Vehicle/System | Achieved Concentration (µg/mL) | Fold Increase in Solubility |
| Unformulated Compound | Deionized Water | 1 | 1 |
| pH Adjustment | pH 7.4 Phosphate Buffer | 50 | 50 |
| Salt Formation | Sodium Salt in Water | 500 | 500 |
| Co-solvent System | 20% Ethanol, 30% Propylene Glycol, 50% Water | 250 | 250 |
| Amorphous Solid Dispersion | 1:4 Drug:PVP K30 in Water | 800 | 800 |
| Lipid-Based Formulation (SMEDDS) | Oil, Surfactant, Co-surfactant mixture | 1500 | 1500 |
| Nanosuspension | Drug nanoparticles in water with stabilizer | 1200 | 1200 |
Experimental Protocols
Protocol 1: Preparation of a Sodium Salt of this compound
-
Dissolution: Dissolve 100 mg of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Titration: Add a stoichiometric equivalent of 0.1 M sodium hydroxide solution dropwise while stirring.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the solid sodium salt.
-
Drying: Dry the resulting solid salt in a vacuum oven at 40°C for 24 hours.
-
Characterization: Confirm salt formation using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Solubility Assessment: Determine the aqueous solubility of the prepared salt in water and relevant buffers.
Protocol 2: Formulation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solution Preparation: Dissolve 100 mg of this compound and 400 mg of polyvinylpyrrolidone (PVP K30) in a common solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Removal: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.
-
Drying: Further dry the film under vacuum for 24-48 hours to remove any residual solvent.
-
Milling: Scrape the dried film and gently mill to obtain a fine powder.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using Powder X-ray Diffraction (PXRD) and DSC.
-
Dissolution Testing: Perform in-vitro dissolution studies to compare the dissolution rate of the ASD with the crystalline drug.
Protocol 3: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants/co-solvents (e.g., Transcutol HP).
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected excipients to identify the microemulsion region.
-
Formulation Preparation: Prepare the SMEDDS pre-concentrate by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio. Dissolve the drug in this mixture with gentle stirring and warming if necessary.
-
Self-Emulsification Assessment: Add the drug-loaded SMEDDS pre-concentrate to water under gentle agitation and observe the formation of a clear or slightly bluish microemulsion.
-
Characterization: Characterize the resulting microemulsion for droplet size, polydispersity index, and zeta potential.
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In-vitro Release: Evaluate the in-vitro drug release from the SMEDDS formulation in simulated gastrointestinal fluids.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Conceptual pathway from formulation to systemic circulation.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. eaapublishing.org [eaapublishing.org]
- 19. eaapublishing.org [eaapublishing.org]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A common and reliable laboratory-scale synthesis involves a multi-step process starting from a commercially available phenol. A frequently used route is the Perkin-Oglialoro modification of the Pechmann condensation, which involves the reaction of a substituted salicylaldehyde with a malonic acid derivative.
Q2: What are the primary challenges when scaling up the synthesis of this chromene derivative?
The main challenges during the scale-up of this synthesis include:
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Exothermic Reactions: The initial condensation and cyclization steps can be highly exothermic, posing a significant safety risk at a larger scale.
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Product Precipitation: The product may precipitate out of the reaction mixture, leading to stirring and heat transfer issues.
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Impurity Profile: The impurity profile can change significantly at a larger scale, often due to prolonged reaction times or localized "hot spots."
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Reagent Handling: Handling large quantities of corrosive or hazardous reagents like bromine or strong acids requires specialized equipment and safety protocols.
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Purification: Crystallization or chromatographic purification can be challenging and time-consuming at a multi-kilogram scale.
Q3: How can I improve the yield and purity of my product during scale-up?
To improve yield and purity during scale-up, consider the following:
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Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., IR, UV-Vis) to better understand reaction kinetics and endpoint determination.
-
Controlled Reagent Addition: Use dosing pumps for the controlled addition of critical reagents to manage exotherms and minimize side reactions.
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Optimized Crystallization: Develop a robust crystallization procedure with controlled cooling rates and anti-solvent addition to ensure consistent particle size and high purity.
-
Telescoping Reactions: If possible, telescope reaction steps to avoid lengthy and yield-reducing work-up and isolation procedures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions, or product degradation. | - Monitor the reaction for completion using TLC or HPLC.- Optimize the reaction temperature and time.- Ensure all reagents are of high purity and are added in the correct stoichiometry. |
| High Levels of Impurities | Sub-optimal reaction conditions or inefficient purification. | - Re-evaluate the reaction temperature; localized overheating can lead to byproducts.- Analyze the impurity profile to understand their origin and adjust the reaction conditions accordingly.- Develop a more effective purification strategy, such as re-crystallization from a different solvent system or flash chromatography. |
| Poor Solubility of Intermediates | The solvent system may not be appropriate for the scale of the reaction. | - Perform solubility studies to identify a more suitable solvent or solvent mixture.- Consider using a co-solvent to improve the solubility of all reaction components. |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality, reaction conditions, or operator error. | - Implement strict quality control for all starting materials.- Use a well-defined and documented standard operating procedure (SOP).- Ensure consistent and calibrated equipment is used for all batches. |
| Formation of Tar or Polymeric Material | Excessive reaction temperature or prolonged reaction time. | - Lower the reaction temperature and monitor it carefully.- Reduce the reaction time once the reaction has reached completion.- Consider using a milder catalyst or reaction conditions. |
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
Step 1: Synthesis of 2-hydroxy-3-methoxy-5-bromobenzaldehyde
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Dissolve 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in glacial acetic acid.
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Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at 0-5 °C.
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Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by TLC).
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Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
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Wash the solid with cold water and dry under vacuum to yield the desired product.
Step 2: Synthesis of this compound
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To a mixture of 2-hydroxy-3-methoxy-5-bromobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine, add a catalytic amount of piperidine.
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Heat the reaction mixture to 80-90 °C for 4-6 hours.
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After cooling to room temperature, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
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Collect the precipitated solid by filtration.
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Recrystallize the crude product from ethanol/water to obtain pure this compound.
Scale-Up Considerations
| Parameter | Laboratory Scale (1-10 g) | Scale-Up (1-10 kg) |
| Heating/Cooling | Heating mantle/ice bath | Jacketed reactor with precise temperature control |
| Reagent Addition | Dropping funnel | Metering pump for controlled addition |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer with optimized impeller design |
| Work-up | Filtration with Buchner funnel | Centrifuge or filter press |
| Drying | Vacuum oven | Tumble dryer or vacuum tray dryer |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis scale-up issues.
refining reaction conditions for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the derivatization of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?
The primary methods for derivatizing the carboxylic acid moiety of this compound are esterification and amidation. These reactions typically proceed through an activated intermediate, such as an acid chloride or an active ester, to enhance reactivity.
Q2: I am observing low yields in my esterification reaction. What are the potential causes and solutions?
Low yields in esterification can stem from several factors:
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Incomplete activation of the carboxylic acid: The choice of coupling agent is crucial.
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Steric hindrance: The bulky nature of the chromene scaffold may impede the approach of the alcohol.
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Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact yield.
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Side reactions: The phenolic ether or the vinyl ether in the chromene ring might undergo undesired reactions under harsh acidic or basic conditions.
Troubleshooting Steps:
-
Vary the coupling agent: If using a carbodiimide like DCC or EDC, consider adding an activator such as HOBt or DMAP to generate a more reactive intermediate.
-
Optimize reaction temperature: While room temperature is a common starting point, gentle heating (40-60 °C) may improve reaction rates. However, be cautious of potential side reactions at higher temperatures.
-
Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Choice of solvent: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally suitable. The choice may depend on the solubility of your specific alcohol.
Q3: My amidation reaction is sluggish and does not go to completion. How can I improve the reaction efficiency?
Similar to esterification, amidation efficiency depends on effective carboxylic acid activation.
Troubleshooting Steps:
-
Stronger activating agents: Consider using more potent coupling agents like HATU or HBTU, which are known to be highly effective for forming amide bonds, especially with less reactive amines.
-
Base selection: The choice of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is critical to prevent unwanted side reactions.
-
Temperature control: While some amidations proceed at room temperature, others may require gentle heating. Monitor for any degradation of starting material or product at elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective carboxylic acid activation. | Use a more potent coupling reagent (e.g., HATU, HBTU for amides; SOCl₂ for acid chloride formation followed by alcohol addition for esters). Add an activating agent like HOBt or DMAP with carbodiimides. |
| Steric hindrance from the substrate or nucleophile. | Increase reaction temperature moderately (e.g., to 40-60 °C). Increase the concentration of the less hindered reactant. Consider a less bulky nucleophile if possible. | |
| Poor solubility of reactants. | Screen different aprotic solvents (DCM, THF, DMF, Acetonitrile). | |
| Multiple Spots on TLC (Side Products) | Decomposition of starting material or product. | Avoid excessively high temperatures or prolonged reaction times. Ensure anhydrous conditions, as water can hydrolyze activated intermediates. |
| Reactions involving the bromo or methoxy groups. | Use milder reaction conditions. Avoid strong acids or bases that could promote side reactions on the aromatic ring. | |
| Difficulty in Product Purification | Unreacted starting materials. | Use a slight excess of the nucleophile (alcohol or amine) to ensure complete consumption of the carboxylic acid. |
| Residual coupling agents and byproducts. | Choose a purification method appropriate for your product's polarity (e.g., column chromatography, recrystallization, or preparative HPLC). Water-soluble byproducts from coupling agents like EDC can often be removed by an aqueous wash during workup. |
Experimental Protocols
General Protocol for Esterification via Carbodiimide Coupling
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Add the alcohol (1.1-1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
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Add a carbodiimide coupling agent, such as EDC (1.2 equivalents), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Amidation using HATU
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Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent like DMF.
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Add the amine (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents).
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Add HATU (1.1 equivalents) to the mixture.
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Stir the reaction at room temperature for 4-12 hours.
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Monitor the reaction progress by TLC.
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Once complete, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude amide by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Coupling Agents for Amidation
| Coupling Agent | Typical Reaction Time | Relative Cost | Common Byproducts |
| EDC/HOBt | 12-24 hours |
| Water-soluble urea |
| HATU | 2-8 hours |
| Water-soluble |
| HBTU | 4-12 hours |
| Water-soluble |
Table 2: Common Solvents for Derivatization Reactions
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| DCM | 9.1 | 39.6 | Good for solubility of many organic compounds; volatile. |
| THF | 7.5 | 66 | Can be a good choice for reactions requiring slightly higher temperatures. |
| DMF | 36.7 | 153 | High boiling point; useful for sluggish reactions requiring heat; can be difficult to remove. |
| Acetonitrile | 37.5 | 81.6 | Polar aprotic solvent, often used in peptide couplings. |
Visualizations
Caption: Workflow for the esterification of this compound.
Caption: Troubleshooting logic for low-yield amidation reactions.
stability issues of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid in DMSO
This technical support center provides guidance on the potential stability issues of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid when dissolved in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound in DMSO?
Q2: I am seeing inconsistent results in my biological assays. Could this be related to the stability of the compound in my DMSO stock solution?
A2: Yes, inconsistent results can be a symptom of compound degradation. If the compound degrades over time, the effective concentration in your assay will be lower than expected, leading to variability in your data. It is recommended to prepare fresh stock solutions regularly and to perform stability assessments under your specific experimental conditions.
Q3: What are the potential degradation pathways for this compound in DMSO?
A3: While specific degradation pathways for this compound in DMSO have not been extensively documented in publicly available literature, several potential pathways can be inferred based on its chemical structure. These may include hydrolysis of the ester-like lactone ring, reactions with impurities in the DMSO (such as water), or oxidation. The presence of light or elevated temperatures could accelerate these processes.
Q4: How can I check the stability of my this compound solution in DMSO?
A4: The most reliable method to assess the stability of your compound is through analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This will allow you to monitor the concentration of the parent compound over time and detect the appearance of any degradation products. A detailed protocol for a stability study is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound in DMSO.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased or no biological activity in assays | Compound degradation in DMSO stock solution. | - Prepare a fresh stock solution from solid compound.- Perform a stability study on your stock solution under your storage and experimental conditions (see Experimental Protocols).- Include a positive control in your assays to ensure the assay itself is performing as expected. |
| High variability between experimental replicates | Inconsistent concentration of the active compound due to degradation. | - Aliquot stock solutions to minimize freeze-thaw cycles.[1]- Ensure complete dissolution of the compound in DMSO before use.- Use freshly prepared dilutions for your experiments. |
| Appearance of new, unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) | Formation of degradation products. | - Analyze the structure of the new peaks by MS to hypothesize a degradation pathway.- Adjust storage conditions (e.g., lower temperature, protect from light) to minimize degradation.- Consider using a different solvent if DMSO is suspected to be contributing to the degradation. |
| Precipitation of the compound from DMSO solution | Poor solubility or compound degradation leading to less soluble products. | - Visually inspect solutions for any precipitate before use.- Gently warm the solution to aid dissolution, but be cautious of potential heat-induced degradation.- If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Recommended Maximum Duration | Notes |
| Solid Powder | -20°C | 2 years | Protect from light and moisture. |
| Stock Solution in Anhydrous DMSO | -80°C | 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution in Anhydrous DMSO | 4°C | 2 weeks | For short-term use. Protect from light. |
Disclaimer: These are general recommendations. The actual stability of your compound may vary depending on the purity of the compound and the solvent, as well as the specific storage conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
Objective: To determine the stability of the compound in DMSO over time at different temperatures.
Materials:
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This compound (solid)
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for mobile phase)
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh the solid compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC-MS analysis (e.g., 1 µM in 50:50 acetonitrile:water). This will serve as your baseline (T=0) measurement.
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Sample Incubation: Aliquot the remaining stock solution into separate vials for each time point and temperature condition to be tested (e.g., Room Temperature and 4°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one vial from each temperature condition.
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Sample Preparation for Analysis: Dilute an aliquot from each vial to the same concentration as the T=0 sample.
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HPLC-MS Analysis: Analyze the samples using a suitable HPLC-MS method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
-
Data Analysis:
-
Monitor the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
troubleshooting poor cell permeability of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Welcome to the technical support center for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of my this compound expected to be low?
A: The poor cell permeability is likely due to the presence of the carboxylic acid group. At physiological pH (around 7.4), this group will be ionized (deprotonated), resulting in a negatively charged molecule. This charge and increased polarity significantly hinder its ability to passively diffuse across the lipophilic cell membrane.[1][2]
Q2: How can I improve the cell permeability of this compound?
A: A common and effective strategy is to use a prodrug approach.[1][2][3] By masking the polar carboxylic acid group, for instance, by converting it into a more lipophilic ester, the resulting prodrug can more easily cross the cell membrane.[1][2] Once inside the cell, endogenous enzymes, such as esterases, cleave the ester group to release the active carboxylic acid compound.
Q3: What are the key factors that influence the passive permeability of a small molecule like this one?
A: Several factors govern passive permeability, including:
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Lipophilicity: Higher lipophilicity (less affinity for water, more for lipids) generally leads to better permeability.
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Polarity: Lower polarity is favorable for crossing the non-polar lipid bilayer.
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Molecular Size: Smaller molecules tend to permeate more easily.
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Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is beneficial.
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Charge: Neutral molecules cross the membrane much more readily than charged (ionized) molecules.[1]
Q4: What are efflux pumps and how might they affect my experiments?
A: Efflux pumps are transmembrane proteins that actively transport substrates out of cells. If this compound is a substrate for an efflux pump, such as P-glycoprotein (P-gp), it may be actively removed from the cell after passive entry.[4] This would result in a lower intracellular concentration of the compound, even if its passive permeability is adequate.
Troubleshooting Guides
Issue 1: Low intracellular concentration of this compound in cell-based assays.
Possible Cause 1: Poor Passive Permeability
-
Explanation: As discussed in the FAQs, the ionized carboxylic acid group at physiological pH is the most probable reason for poor passive diffusion across the cell membrane.
-
Troubleshooting Steps:
-
Assess Passive Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to specifically measure the passive diffusion of your compound. This cell-free assay will indicate the baseline permeability without the influence of cellular transporters.[5][6]
-
Prodrug Synthesis: If the PAMPA results confirm low permeability, consider synthesizing an ester prodrug (e.g., a methyl or ethyl ester) to neutralize the charge and increase lipophilicity.[1][2][7] This is a well-established method for improving the permeability of carboxylic acids.[1][2][3]
-
Possible Cause 2: Active Efflux by Transporters
-
Explanation: The compound might be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell, thus reducing its intracellular concentration.[4][8]
-
Troubleshooting Steps:
-
Conduct a Bidirectional Caco-2 Assay: This assay uses a monolayer of Caco-2 cells, which express efflux transporters, to measure permeability in both the apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions.[8][9][10] An efflux ratio (Papp(B->A) / Papp(A->B)) greater than 2 is a strong indicator of active efflux.[8][11]
-
Use an Efflux Pump Inhibitor: Perform your cell-based assay in the presence of a known efflux pump inhibitor, such as verapamil (typically at a concentration of 10 µM).[12][13][14] A significant increase in the intracellular concentration or activity of your compound in the presence of the inhibitor confirms it is an efflux substrate.
-
Issue 2: My ester prodrug of this compound is not showing the expected increase in activity.
Possible Cause 1: Insufficient Intracellular Hydrolysis
-
Explanation: The ester prodrug must be efficiently cleaved by intracellular esterases to release the active carboxylic acid. The rate of this hydrolysis can vary depending on the cell type and the structure of the ester.
-
Troubleshooting Steps:
-
Vary the Ester Group: Synthesize and test a small series of different esters (e.g., methyl, ethyl, isopropyl). The steric and electronic properties of the ester can influence the rate of enzymatic cleavage.
-
Confirm Hydrolysis: Use techniques like LC-MS to analyze cell lysates after treatment with the prodrug to confirm the presence of the parent carboxylic acid, which would verify that hydrolysis is occurring.
-
Possible Cause 2: Poor Aqueous Solubility of the Prodrug
-
Explanation: While increasing lipophilicity can improve permeability, making the compound too lipophilic can drastically reduce its aqueous solubility. If the prodrug precipitates out of the assay medium, its effective concentration at the cell surface will be low, leading to poor uptake.
-
Troubleshooting Steps:
-
Measure Prodrug Solubility: Determine the aqueous solubility of your ester prodrug in the relevant assay buffer.
-
Balance Lipophilicity and Solubility: Aim for a balance. If solubility is an issue, consider ester promoieties that can improve both permeability and maintain adequate solubility.
-
Formulation Adjustments: For in vitro assays, ensure the final concentration of any co-solvent (like DMSO) is low and does not affect cell health or assay performance.
-
Quantitative Data Summary
The following tables provide hypothetical but realistic data to illustrate the expected outcomes of permeability assays and the effects of a prodrug strategy.
Table 1: PAMPA Permeability Data
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 0.4 | Low |
| Methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate (Prodrug) | 6.8 | High |
| Propranolol (High Permeability Control) | >10.0 | High |
| Atenolol (Low Permeability Control) | <1.0 | Low |
Classification based on typical thresholds where Papp > 1.5-2.0 x 10⁻⁶ cm/s is considered high permeability.[5][15]
Table 2: Caco-2 Bidirectional Permeability Data
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| This compound | 0.3 | 2.1 | 7.0 | Likely P-gp Substrate |
| ... with Verapamil (10 µM) | 1.2 | 1.4 | 1.2 | Efflux Inhibited |
| Propranolol (High Permeability Control) | 18.5 | 19.2 | 1.0 | Not an Efflux Substrate |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Not an Efflux Substrate |
An Efflux Ratio (ER) > 2 is a strong indicator of active efflux.[8][11]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Lipid Membrane: Coat a 96-well filter plate with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.[16][17]
-
Prepare Solutions:
-
Donor Solution: Dissolve the test compound (and controls) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the desired final concentration (e.g., 10 µM). A small amount of a co-solvent like DMSO (typically ≤1%) can be used to aid solubility.[16][18]
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer (PBS, pH 7.4).[16]
-
-
Assemble and Incubate:
-
Analysis:
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Caco-2 Permeability Assay
-
Cell Culture:
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be within the laboratory's established acceptable range (e.g., >300 Ω·cm²) to ensure the integrity of the tight junctions.[8][19] This check should be performed before and after the transport experiment.[19]
-
-
Transport Experiment:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, at pH 7.4).
-
For A→B permeability: Add the dosing solution containing the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[9][10]
-
For B→A permeability: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[9][10]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both the A→B and B→A directions.
-
The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B).[8]
-
Visualizations
Caption: Key factors affecting the cell permeability of small molecules.
Caption: Troubleshooting workflow for poor intracellular concentration.
Caption: Mechanism of an ester prodrug strategy to enhance cell entry.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. (2003) | Kevin Beaumont | 521 Citations [scispace.com]
- 3. sites.rutgers.edu [sites.rutgers.edu]
- 4. benchchem.com [benchchem.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 11. Absorption and Bioavailability | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. Verapamil, and Its Metabolite Norverapamil, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. verapamil - Spirochrome [spirochrome.com]
- 15. re.public.polimi.it [re.public.polimi.it]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results in 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid Bioassays
Welcome to the technical support center for bioassays involving 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is a typical starting concentration range for in vitro bioassays with this compound?
A2: Based on its potential anti-inflammatory and anti-cancer properties, a common starting point for in vitro cell-based assays is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).[1] This will help determine the optimal concentration range for your specific cell line and assay.
Q3: How can I be sure my compound is active and not just causing non-specific cytotoxicity?
A3: It is crucial to differentiate between targeted pharmacological effects and general cytotoxicity. We recommend running a panel of assays. Start with a cytotoxicity assay to determine the IC50 value.[2][3] Concurrently, you can perform target-specific functional assays at non-cytotoxic concentrations. If the compound shows activity in a functional assay at concentrations well below its cytotoxic threshold, it is more likely to be a specific effect.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, XTT)
Q: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
A: Inconsistent IC50 values in cytotoxicity assays can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure consistent cell numbers are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding. Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.[2] |
| Compound Precipitation | High concentrations of the compound might precipitate in the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration of DMSO in your final dilution or preparing fresh serial dilutions for each experiment. |
| Variable Incubation Times | Adhere strictly to the predetermined incubation time for both the compound treatment and the assay reagent (e.g., MTT). Use a multichannel pipette to add reagents quickly and consistently across the plate. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their sensitivity to compounds.[4][5] Use cells within a defined low passage number range for all experiments. |
| Reagent Quality | Ensure that the assay reagents (e.g., MTT, DMSO for solubilization) are not expired and have been stored correctly. |
Western Blotting
Q: I am not detecting my protein of interest after treating cells with this compound, but my loading control is visible.
A: This is a common issue that can be resolved by systematically troubleshooting your Western blot protocol.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Perform an antibody titration to determine the optimal concentration for your specific protein and cell lysate.[6][7] |
| Protein Degradation | Proteolytic degradation of your target protein may have occurred during sample preparation.[8] Ensure that protease and phosphatase inhibitors are always added fresh to your lysis buffer. |
| Poor Protein Transfer | The transfer of your protein from the gel to the membrane might be inefficient, especially for high or low molecular weight proteins.[6][8] Optimize the transfer time and voltage. Consider using a wet transfer system for large proteins.[8] |
| Incorrect Antibody Storage | Repeated freeze-thaw cycles can reduce the efficacy of your primary antibody.[6] Aliquot your antibody upon receipt and store it as recommended by the manufacturer. |
| Insufficient Incubation Time | The primary antibody incubation time may be too short. Try incubating overnight at 4°C to increase the signal.[6] |
Quantitative PCR (qPCR)
Q: I am seeing variable Ct values in my replicate wells when analyzing gene expression changes induced by this compound.
A: Inconsistent Ct values in qPCR can significantly impact the reliability of your results. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Small variations in pipetting volumes, especially for the template or primers, can lead to large differences in Ct values.[9][10] Ensure your pipettes are calibrated and use low-retention pipette tips. Prepare a master mix for all common reagents to minimize pipetting errors.[11] |
| Poor RNA Quality | Degraded or impure RNA can lead to inefficient reverse transcription and variable qPCR results.[12] Always check the quality and integrity of your RNA using a spectrophotometer (for purity) and gel electrophoresis or a bioanalyzer (for integrity). |
| Primer-Dimers | Formation of primer-dimers can compete with the amplification of your target gene, leading to inaccurate quantification.[11] Perform a melt curve analysis after each qPCR run to check for the presence of primer-dimers.[12] If present, you may need to redesign your primers. |
| Presence of PCR Inhibitors | Contaminants from the RNA extraction process can inhibit the PCR reaction.[11] Ensure your RNA is clean and consider performing a dilution series of your cDNA to see if inhibition is present. |
| Inconsistent Reverse Transcription | The efficiency of the reverse transcription step can vary. Use a consistent amount of high-quality RNA for each reaction and ensure all samples are processed in the same batch. |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression Analysis
-
Cell Lysis: After treating cells with the compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
qPCR for Gene Expression Analysis
-
RNA Extraction: Following compound treatment, harvest the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer. Assess RNA integrity via gel electrophoresis.
-
Reverse Transcription: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your gene of interest, and nuclease-free water. Add the master mix and cDNA to a qPCR plate.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR machine using an appropriate cycling protocol.
-
Data Analysis: Determine the Ct values for your target gene and a housekeeping gene. Calculate the relative gene expression changes using the ΔΔCt method.
Visualizations
Caption: Hypothetical signaling pathway affected by the compound.
Caption: Workflow for characterizing the bioactivity of a novel compound.
Caption: A decision tree for troubleshooting high background in Western blotting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. pcrbio.com [pcrbio.com]
- 10. dispendix.com [dispendix.com]
- 11. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. bosterbio.com [bosterbio.com]
addressing off-target effects of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid.
Troubleshooting Guide
Issue 1: Inconsistent phenotypic results or unexpected cytotoxicity observed in cell-based assays.
Possible Cause: The observed effects may not be solely due to the intended target modulation but could arise from off-target interactions of this compound.[1]
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study. Off-target effects often occur at higher concentrations.[2] Compare the concentration at which the unexpected phenotype is observed with the IC50 or EC50 for the intended target.
-
Orthogonal Validation:
-
Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary protein.[2][3] If this second inhibitor does not produce the same phenotype, it suggests the effects of this compound may be off-target.
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knockdown or knockout the intended target.[3] If the resulting phenotype does not match that observed with the compound, off-target effects are likely.
-
-
Negative Control Compound: Synthesize or obtain a close chemical analog of this compound that is inactive against the intended target.[1] If this analog produces the same unexpected phenotype, it strongly indicates an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): Confirm that the compound is engaging the intended target within the cell at the concentrations used in your assays.[1]
Issue 2: Discrepancy between in vitro biochemical assay results and cellular assay outcomes.
Possible Cause: The compound may be interacting with unintended targets within the complex cellular environment, leading to phenotypes that are not predictable from isolated biochemical assays.
Troubleshooting Steps:
-
Kinome-Wide Profiling: Since many chromene derivatives are known to interact with kinases, perform a kinome-wide selectivity screen to identify potential off-target kinases.[2][4] This can be done through services that offer large panels of purified kinases.
-
Proteome-Wide Profiling: Utilize unbiased chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, to identify a broader range of cellular binding partners.[5][6]
-
Competitive Binding Assays: Perform competitive binding assays against a panel of common off-target protein families (e.g., GPCRs, ion channels, phosphodiesterases).[7]
-
Review Compound Stability and Metabolism: Ensure that the observed cellular effects are not due to a metabolite of this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a compound like this compound?
Q2: My initial screens show that this compound has promising activity. What are the next steps to proactively identify potential off-target liabilities?
A2: A multi-pronged approach is recommended:
-
Computational Profiling: In the early stages, use in silico methods to predict potential off-target interactions based on the compound's structure.[9][10]
-
Broad Panel Screening: As soon as sufficient compound is available, perform broad screening against panels of common off-target proteins (e.g., kinases, GPCRs).[11] High-throughput screening (HTS) can rapidly assess activity against thousands of compounds.[9]
-
Cell-Based Profiling: Employ cell-based assays that can provide insights into cellular processes, viability, and signaling pathways affected by the compound.[12][13]
Q3: How do I interpret the data from a kinase selectivity profile?
A3: A kinase selectivity profile will provide data on the inhibitory activity (e.g., IC50 or percent inhibition at a given concentration) of this compound against a panel of kinases. The goal is to determine the compound's selectivity. A highly selective compound will potently inhibit the intended target with significantly less activity against other kinases. The data is often presented as a "selectivity index," which is the ratio of the IC50 for an off-target kinase to the IC50 for the on-target kinase.[11]
Q4: What if I identify a significant off-target interaction? How can I mitigate this?
A4:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that reduce binding to the off-target while retaining affinity for the primary target.
-
Dose Optimization: If the off-target effect occurs at a significantly higher concentration than the on-target effect, it may be possible to use the compound at a lower concentration in experiments to minimize off-target activity.
-
Use of More Selective Tools: If available, use a more selective chemical probe for the primary target as a control to differentiate on-target from off-target effects in your experimental system.[7]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Fold Selectivity vs. Primary Target |
| Primary Target Kinase X | 50 | 95% | 1 |
| Off-Target Kinase A | 800 | 60% | 16 |
| Off-Target Kinase B | 2,500 | 35% | 50 |
| Off-Target Kinase C | >10,000 | <10% | >200 |
| Off-Target Kinase D | 150 | 85% | 3 |
Interpretation: In this hypothetical example, the compound shows good selectivity against kinases B and C. However, it exhibits significant activity against Off-Target Kinase D, which could contribute to the observed cellular phenotype.[7]
Table 2: Cellular Assay Comparison
| Assay | This compound (EC50) | Structurally Unrelated Inhibitor Y (EC50) | Target Knockdown (Phenotype) |
| Cell Proliferation | 1 µM | 1.2 µM | Reduced Proliferation |
| Apoptosis Induction | 5 µM | No significant effect | No significant effect |
| Cell Migration | 0.8 µM | 1.1 µM | Reduced Migration |
Interpretation: The discrepancy in apoptosis induction between the compound and the genetic knockdown suggests a potential off-target effect is responsible for the observed apoptosis.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended target in a cellular context.[1]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control.
-
Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C). Target engagement by the compound will stabilize the protein, leading to less precipitation at elevated temperatures.
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein via centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.
Protocol 2: Kinase Activity Assay (Luminescent)
Objective: To determine the IC50 of this compound against a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) via a luminescent readout.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: A multi-faceted strategy for off-target identification.
Caption: On-target vs. potential off-target signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bioivt.com [bioivt.com]
- 13. news-medical.net [news-medical.net]
Validation & Comparative
Validating the Anticancer Potential of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic Acid: A Comparative Guide for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anticancer activity of the novel compound, 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, in animal models. While direct in vivo studies on this specific molecule are not yet extensively published, this document leverages data from structurally similar chromene derivatives to establish its therapeutic potential and outlines the necessary experimental protocols for its evaluation. The guide compares its inferred mechanisms of action with established anticancer agents, offering a roadmap for preclinical development.
Comparative Landscape: Chromene Derivatives vs. Standard-of-Care
The therapeutic potential of this compound can be inferred from the well-documented anticancer activities of the broader chromene chemical family.[1][2][3][4][5] Chromene derivatives have shown efficacy in various cancer models by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2][3][6]
Table 1: Comparison of Anticancer Activity and Mechanistic Profiles
| Compound / Class | Cancer Models | Key Mechanistic Insights | In Vivo Efficacy (Examples) |
| This compound (Inferred) | Breast, Colon, Lung, Leukemia (based on derivatives)[2][7] | Potential inhibition of PI3K/Akt pathway, induction of apoptosis via caspase activation, anti-angiogenic effects.[2][6] | To be determined through experimentation. |
| Other Bromo-Chromene Derivatives (e.g., BENC-511) | Panel of 12 tumor cell lines (in vitro)[6] | Potent inhibition of AKT phosphorylation, induction of cancer cell apoptosis, anti-angiogenic effects by inhibiting HUVEC migration.[6] | Not specified in the available literature. |
| Chromen-4-one Derivative | Hepatocellular Carcinoma (rat model)[1][4][5] | Downregulation of pro-inflammatory and angiogenic factors (TNF-α, VEGF), modulation of p53 and MMP-9, and balancing of Bcl2/Bax proteins.[1][4][5] | Demonstrated antitumor activity in DEN-induced HCC in rats.[1][4] |
| Paclitaxel (Standard of Care) | Breast, Ovarian, Lung, etc. | Microtubule stabilization, leading to mitotic arrest and apoptosis. | Widely used clinically with proven efficacy in various tumor xenograft models.[8] |
| Cisplatin (Standard of Care) | Testicular, Ovarian, Bladder, etc. | Forms DNA adducts, inhibiting DNA synthesis and inducing apoptosis. | Potent activity in a broad range of preclinical cancer models.[2] |
Experimental Protocols for In Vivo Validation
The following protocols provide a detailed methodology for assessing the anticancer activity of this compound in animal models, based on established practices.[9][10][11][12]
Animal Model Selection and Tumor Establishment
The choice of animal model is critical for obtaining relevant and translatable data.[13][14]
-
Cell Line-Derived Xenograft (CDX) Model:
-
Animal Strain: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are commonly used to prevent rejection of human tumor cells.[9][15]
-
Cell Lines: Select human cancer cell lines relevant to the proposed therapeutic target (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (typically 1 x 10⁶ to 1 x 10⁷) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
-
Syngeneic Model (for Immunotherapy Studies):
-
Animal Strain: Use immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Cell Lines: Employ mouse tumor cell lines (e.g., B16 melanoma, 4T1 breast cancer) that are genetically compatible with the host strain.
-
Procedure: Similar to the CDX model, inject tumor cells subcutaneously or orthotopically.
-
Dosing, Administration, and Treatment Schedule
-
Dose-Response Study: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) and to establish a dose range for the efficacy study.[10]
-
Route of Administration: The compound can be administered via various routes, including oral gavage, intraperitoneal injection, or intravenous injection, depending on its solubility and pharmacokinetic properties.[10]
-
Treatment Schedule: A typical schedule involves drug administration once daily or several times a week for a period of 2 to 4 weeks.[10]
-
Control Groups: Include a vehicle control group (receiving the solvent used to dissolve the compound) and a positive control group (treated with a standard-of-care drug like paclitaxel or cisplatin).[10]
Efficacy and Toxicity Assessment
-
Tumor Measurement: Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight and Clinical Observations: Monitor animal body weight and overall health daily as an indicator of toxicity.[8]
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, collect tumors and major organs for histopathological analysis, biomarker assessment (e.g., Western blotting for signaling proteins), and pharmacokinetic studies.[10]
Table 2: Key Parameters for In Vivo Efficacy Evaluation
| Parameter | Metric | Purpose |
| Tumor Growth Inhibition (TGI) | % TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 | To quantify the direct antitumor effect of the compound. |
| Tumor Growth Delay | Time for tumors in the treated group to reach a specific volume compared to the control group. | To assess the cytostatic effect of the treatment. |
| Survival Analysis | Kaplan-Meier survival curves and log-rank test. | To evaluate the impact of the treatment on the overall survival of the animals.[8] |
| Body Weight Change | Percentage change from baseline. | To monitor for signs of systemic toxicity.[8] |
| Histopathology | H&E staining of tumor and organ tissues. | To assess tumor necrosis, apoptosis, and potential organ damage. |
| Biomarker Analysis | Immunohistochemistry (IHC), Western Blot, ELISA. | To confirm the on-target effect of the compound on specific signaling pathways. |
Visualizing Experimental Design and Potential Mechanisms
Experimental Workflow
The following diagram illustrates a standard workflow for in vivo validation of a novel anticancer compound.
Caption: A typical workflow for evaluating the anticancer efficacy of a test compound in a xenograft mouse model.
Inferred Signaling Pathway
Based on the known mechanisms of other chromene derivatives, this compound is hypothesized to interfere with key cancer-promoting signaling pathways.
Caption: Postulated mechanism of action targeting the PI3K/Akt pathway and inducing apoptosis.
Conclusion and Future Directions
While this compound holds promise as a novel anticancer agent based on the activities of its chemical class, rigorous in vivo validation is essential. The experimental framework provided in this guide offers a comprehensive approach to evaluating its efficacy and safety in preclinical animal models. Future studies should focus on elucidating its precise molecular targets and pharmacokinetic profile to facilitate its potential translation into a clinical candidate. The comparative data presented herein serves as a valuable resource for positioning this compound within the current landscape of cancer therapeutics.
References
- 1. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC | Semantic Scholar [semanticscholar.org]
- 6. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 11. ijpbs.com [ijpbs.com]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 15. Video: Mouse Models of Cancer Study [jove.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Bromo-8-Methoxy-2H-Chromene-3-Carboxylic Acid Derivatives
Introduction
Derivatives of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid represent a promising class of heterocyclic compounds with significant potential in pharmaceutical research and development.[1] Extensive research has highlighted their utility as versatile building blocks for the synthesis of bioactive molecules with potential anti-inflammatory and anticancer properties.[1] This guide provides a comparative overview of the in vitro and in vivo efficacy of this class of compounds, drawing upon data from closely related chromene derivatives to illustrate their therapeutic potential. While direct comparative studies on a single derivative of this compound are limited in publicly available literature, this guide synthesizes existing data on analogous compounds to provide a comprehensive framework for their evaluation by researchers, scientists, and drug development professionals.
Anti-Cancer Efficacy: A Case Study of Chromene Derivatives
Chromene-based compounds have demonstrated significant potential as anti-cancer agents, with some derivatives progressing to clinical trials. The synthetic chromene EPC2407 (Crolibulin™), for instance, is a microtubule inhibitor that has undergone Phase I/II clinical trials for the treatment of anaplastic thyroid cancer.[2] The anti-tumor activity of chromene derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation.[2][3]
Data Presentation: In Vitro vs. In Vivo Anti-Cancer Activity
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of representative chromene derivatives, providing a benchmark for the evaluation of new compounds in this class.
Table 1: In Vitro Cytotoxicity of Representative Chromene Derivatives
| Compound Class | Derivative Example | Cell Line | Assay | IC50 (µM) | Reference |
| Chromeno[2,3-d]pyrimidinone | Compound 4.25 | MDA-MB-231 (TNBC) | Cell Viability | Low µM | [2][4] |
| Chromeno[2,3-d]pyrimidinone | Compound 8 | MDA-MB-231 (TNBC) | Cell Viability | Low µM | [2][4] |
| 8-Methoxycoumarin-3-Carboxamide | Compound 3 | MCF-7 | Cytotoxicity | 9.165 | [5] |
| 8-Methoxycoumarin-3-Carboxamide | Compound 6 | MCF-7 | Cytotoxicity | 6.621 | [5] |
| 6-bromo-8-ethoxy-3-nitro-2H-chromene | BENC-511 | Various (12 lines) | Antiproliferative | Potent | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of a Representative Chromene Derivative
| Compound | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Chromeno[2,3-d]pyrimidinone (Cmpd 8) | Chick Chorioallantoic Membrane (CAM) | Triple-Negative Breast Cancer | Not specified | Significant tumor regression after 4 days | [2][4] |
| Chromene Analog D19 | Xenograft | Not specified | Not specified | Inhibition of tumor growth | [6] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 0.01 to 10 µM) for 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[7][8]
In Vivo Anti-Tumor Efficacy: Xenograft Model
-
Cell Implantation: Human tumor cells (e.g., MCF-7) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Animals are treated with the test compound or vehicle control via a specified route (e.g., intraperitoneal injection) for a defined period.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, histopathology).[7]
Visualizations
Anti-Inflammatory Efficacy: A Case Study of Chromene Derivatives
Chromene derivatives have also been investigated for their anti-inflammatory properties.[1] Certain synthetic derivatives have been shown to modulate inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases.[9][10][11]
Data Presentation: In Vitro vs. In Vivo Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory effects of a representative 2-phenyl-4H-chromen-4-one derivative (compound 8).
Table 3: In Vitro Anti-Inflammatory Activity of a Representative Chromene Derivative
| Compound | Cell Line | Parameter Measured | Effect | Reference |
| Compound 8 | RAW264.7 | NO Production (LPS-induced) | Significant inhibition | [10][11][12] |
| Compound 8 | RAW264.7 | IL-6 Release (LPS-induced) | Significant inhibition | [10][11][12] |
| Compound 8 | RAW264.7 | TNF-α Release (LPS-induced) | Significant inhibition | [10][11][12] |
Table 4: In Vivo Anti-Inflammatory Efficacy of a Representative Chromene Derivative
| Compound | Animal Model | Inflammation Induction | Dosing (mg/kg) | Outcome | Reference |
| Compound 8 | C57BL/6 Mice | LPS-induced | 15 and 30 | Significant decrease in serum IL-6 and TNF-α | [10][11][12] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with the test compound for 1 hour before stimulation with lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for 24 hours to allow for NO production.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent.[8]
-
Absorbance Reading: The absorbance is measured at 570 nm to quantify NO production.[8]
In Vivo Anti-Inflammatory Model: LPS-Induced Inflammation in Mice
-
Animal Acclimatization: C57BL/6 mice are acclimatized to laboratory conditions.
-
Compound Administration: Mice are treated with the test compound (e.g., 15 and 30 mg/kg) by intraperitoneal injection.
-
LPS Challenge: After 30 minutes, inflammation is induced by tracheal instillation of LPS (5 mg/kg).
-
Sample Collection: After a specified time, blood samples are collected to measure serum cytokine levels.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α are quantified using ELISA kits.[10][12]
Visualizations
While direct comparative efficacy data for this compound derivatives remains to be fully elucidated in the public domain, the evidence from closely related chromene analogs strongly supports their potential as valuable scaffolds for the development of novel anti-cancer and anti-inflammatory agents. The provided data and experimental frameworks offer a solid foundation for researchers to design and execute further studies to rigorously evaluate the therapeutic promise of this specific class of compounds. Future investigations should focus on synthesizing novel derivatives of this compound and systematically evaluating their in vitro and in vivo efficacy to identify lead candidates for further preclinical and clinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, a compound of interest for its potential anti-cancer and anti-inflammatory properties. Due to the limited direct experimental data on its specific mechanism of action, this document outlines a proposed cross-validation strategy against well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is implicated in cellular processes critical to cancer and inflammation, and evidence from structurally similar chromene derivatives suggests it as a probable target.
Putative Mechanism of Action: PI3K/AKT Pathway Inhibition
While direct enzymatic or cellular targets of this compound have not been definitively identified in publicly available literature, a closely related analog, 6-bromo-8-ethoxy-3-nitro-2H-chromene, has been demonstrated to be a potent inhibitor of AKT phosphorylation, a key downstream event in the PI3K signaling cascade.[1] The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers and inflammatory diseases. This guide, therefore, proceeds with the hypothesis that this compound exerts its biological effects through the modulation of this pathway.
Comparative Analysis with Known PI3K/AKT Pathway Inhibitors
To contextualize the potential efficacy of this compound, a comparison with established PI3K/AKT pathway inhibitors is essential. The following table summarizes the inhibitory activities of several well-characterized compounds against key PI3K isoforms and their effects on cancer cell proliferation.
Table 1: Comparative Inhibitory Activity of Selected PI3K/AKT Pathway Inhibitors
| Compound | Target(s) | IC50 (nM) vs. PI3Kα | IC50 (nM) vs. PI3Kβ | IC50 (nM) vs. PI3Kδ | IC50 (nM) vs. PI3Kγ | Cell Proliferation IC50 (Cancer Cell Line) |
| Wortmannin | Pan-PI3K (irreversible) | 2 | 9 | 16 | 19 | 10 nM (MCF-7) |
| LY294002 | Pan-PI3K (reversible) | 1,400 | 1,700 | 7,000 | 13,000 | 10,000 nM (MCF-7) |
| Idelalisib (CAL-101) | PI3Kδ selective | 820 | 4,000 | 2.5 | 2,100 | >10,000 nM (various solid tumors) |
| Alpelisib (BYL719) | PI3Kα selective | 5 | 1,156 | 290 | 250 | 290 nM (MCF-7 with PIK3CA mutation) |
| This compound | Hypothesized: PI3K/AKT pathway | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: IC50 values can vary depending on the specific assay conditions.
Proposed Experimental Workflows for Cross-Validation
To validate the hypothesized mechanism of action and to generate comparative data, a series of in vitro assays are proposed. The following diagrams illustrate the general workflows for these key experiments.
Caption: Workflow for assessing PI3K/AKT pathway inhibition.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for measuring nitric oxide production.
Signaling Pathway Diagram
The following diagram illustrates the PI3K/AKT signaling pathway, highlighting the putative point of inhibition for this compound and known inhibitors.
Caption: Simplified PI3K/AKT signaling pathway.
Detailed Experimental Protocols
PI3K/AKT Kinase Activity Assay (Western Blot-based)
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a comparator compound for the desired time (e.g., 2, 6, 24 hours). Include a vehicle-only control.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-AKT signal to the total AKT signal and the loading control.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2][3][4]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle-only control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2][3][4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
-
Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and nitric oxide (NO) production. Incubate for 24 hours.[5][6][7]
-
Griess Assay:
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
This guide proposes a structured approach to investigate the mechanism of action of this compound. By leveraging the knowledge of its structural analogs and employing established in vitro assays, a robust comparison against known PI3K/AKT pathway inhibitors can be performed. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound and guide future drug development efforts in the fields of oncology and inflammation.
References
- 1. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid: A Comparative Outlook on Cancer-Related Enzyme Inhibition
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency and specificity is a continuous endeavor. In this context, 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid has emerged as a compound of interest, with preliminary research suggesting its potential in anti-cancer and anti-inflammatory applications.[1] This guide provides a comparative analysis of this chromene derivative against established drugs, navigating the current landscape of available data and highlighting areas for future investigation.
While the specific biological target and inhibitory potency of this compound are not yet publicly detailed, the broader class of chromene derivatives has demonstrated a wide range of biological activities. This suggests that the compound may exert its effects through the inhibition of key enzymes involved in cancer progression. This guide will, therefore, present a hypothetical comparison based on the known activities of similar chromene structures and contrast them with the well-characterized inhibitory profiles of known drugs, particularly Monocarboxylate Transporter 1 (MCT1) inhibitors, which are a focal point in modern cancer metabolism research.
Quantitative Comparison of Inhibitory Potency
Due to the absence of specific inhibitory data for this compound, a direct quantitative comparison is not feasible at this time. However, to provide a framework for future studies, the following table summarizes the inhibitory potency of known drugs targeting cancer metabolism, specifically MCT1 inhibitors. This serves as a benchmark against which the potency of novel compounds like this compound can be measured once data becomes available.
| Compound Name | Target | Assay Type | IC50 Value | Cell Line(s) | Reference |
| AZD3965 | MCT1 | [¹⁴C]-L-lactate uptake | Potent inhibitor (specific IC50 not publicly detailed in provided abstracts) | Various tumor cell lines | [2] |
| BAY-8002 | MCT1 | [¹⁴C]-L-lactate uptake | Nanomolar range | MCT1-expressing cells | [3] |
| This compound | Hypothesized: Cancer-related enzyme (e.g., EGFR, PI3K) | To be determined | To be determined | To be determined | - |
Potential Signaling Pathways and Experimental Workflows
The chromene scaffold is a versatile structure found in numerous biologically active compounds. Research on analogous chromene derivatives has pointed towards the inhibition of several key signaling pathways implicated in cancer. For instance, some chromenes have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), both crucial for tumor cell growth, proliferation, and survival.
Below are diagrams illustrating a potential, though unconfirmed, signaling pathway that this compound might inhibit, based on the activities of related compounds, and a generalized workflow for screening and characterizing novel enzyme inhibitors.
Caption: Hypothetical inhibition of the EGFR/PI3K/AKT signaling pathway.
Caption: Generalized workflow for inhibitor screening and characterization.
Detailed Experimental Protocols
As specific experimental data for the inhibitory activity of this compound is not available, this section provides a generalized, yet detailed, protocol for a [¹⁴C]-L-lactate uptake assay, a standard method for evaluating MCT1 inhibitors. This protocol can be adapted for future studies on the target compound, should it be identified as an MCT inhibitor.
[¹⁴C]-L-Lactate Uptake Assay
Objective: To determine the inhibitory potency of a test compound on MCT1-mediated lactate transport.
Materials:
-
MCT1-expressing cells (e.g., DLD-1) and control cells (e.g., EVSA-T, which are MCT4-expressing).
-
Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements.
-
Phosphate-Buffered Saline (PBS).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[¹⁴C]-L-lactate (radiolabeled lactic acid).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and scintillation counter.
-
Multi-well cell culture plates.
Procedure:
-
Cell Culture: Plate MCT1-expressing and control cells in multi-well plates and grow to a confluent monolayer.
-
Compound Treatment: On the day of the assay, wash the cells with pre-warmed KRH buffer.
-
Prepare serial dilutions of the test compound in KRH buffer.
-
Pre-incubate the cells with the various concentrations of the test compound or vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lactate Uptake: Initiate the uptake by adding KRH buffer containing [¹⁴C]-L-lactate to each well.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of transport.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the rate of lactate uptake for each concentration of the test compound.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
While this compound presents an intriguing scaffold for the development of novel therapeutics, particularly in oncology, a significant gap in our understanding of its specific molecular target and inhibitory potency remains. The chromene class of molecules has shown promise in targeting various cancer-related enzymes, and it is plausible that this compound shares a similar mechanism.
Future research should prioritize the identification of the specific biological target(s) of this compound through comprehensive screening against a panel of cancer-related enzymes and receptors. Once a target is identified, detailed enzymatic and cell-based assays will be crucial to quantify its inhibitory potency and elucidate its mechanism of action. This will enable a direct and meaningful comparison with existing drugs and pave the way for its potential development as a novel therapeutic agent. The experimental protocols and comparative framework provided in this guide offer a roadmap for these future investigations.
References
head-to-head comparison of different synthetic routes for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, a key intermediate in the development of novel therapeutic agents, presents several strategic challenges. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering a detailed examination of their respective methodologies, performance metrics, and potential drawbacks to aid researchers in selecting the optimal pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Convergent Synthesis via Knoevenagel Condensation | Route 2: Linear Synthesis via Late-Stage Bromination |
| Starting Materials | 5-bromo-2-hydroxy-3-methoxybenzaldehyde, Diethyl malonate | 2-hydroxy-3-methoxybenzaldehyde, Acrolein, N-Bromosuccinimide |
| Number of Steps | 3 | 3 |
| Key Intermediates | 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid | 8-methoxy-2H-chromene-3-carbaldehyde, 8-methoxy-2H-chromene-3-carboxylic acid |
| Overall Yield (Estimated) | Moderate | Moderate to High |
| Scalability | Potentially limited by the reduction step | Generally good |
| Key Advantages | Readily available starting materials. | Avoids potentially harsh reduction conditions. |
| Key Disadvantages | The reduction of the coumarin intermediate can be challenging and may require optimization. | Potential for side reactions during bromination, requiring careful control of reaction conditions for regioselectivity. |
Route 1: Convergent Synthesis via Knoevenagel Condensation
This synthetic approach builds the chromene core from a substituted salicylaldehyde, introducing the bromine atom at an early stage. The key steps involve a Knoevenagel condensation to form a coumarin intermediate, followed by hydrolysis and a selective reduction.
Experimental Protocols
Route 1: Step-by-Step Methodology
-
Step 1: Synthesis of Ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate. In a round-bottom flask, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and diethyl malonate (1.2 eq) are dissolved in ethanol. A catalytic amount of piperidine (0.1 eq) is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Step 2: Hydrolysis to 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The ethyl ester from the previous step (1.0 eq) is suspended in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq). The mixture is heated to reflux for 2-3 hours until the starting material is consumed (monitored by TLC). The solution is then cooled and acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried.
-
Step 3: Reduction to this compound. The coumarin-3-carboxylic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A palladium on carbon catalyst (10 mol% Pd/C) is added, and the mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi). The reaction is stirred at room temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the final product.
Caption: Route 1: Convergent Synthesis.
Route 2: Linear Synthesis via Late-Stage Bromination
This route constructs the 8-methoxy-2H-chromene-3-carboxylic acid core first, followed by a regioselective bromination at the C6 position in the final step.
Experimental Protocols
Route 2: Step-by-Step Methodology
-
Step 1: Synthesis of 8-methoxy-2H-chromene-3-carbaldehyde. To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in dioxane, acrolein (1.5 eq) and potassium carbonate (1.0 eq) are added.[1] The reaction mixture is refluxed for 8 hours.[1] After cooling, the mixture is poured into ice water and extracted with diethyl ether.[1] The combined organic layers are dried and concentrated, and the crude product is purified by flash chromatography to yield the aldehyde.[1]
-
Step 2: Oxidation to 8-methoxy-2H-chromene-3-carboxylic acid. The aldehyde from the previous step (1.0 eq) is dissolved in a suitable solvent mixture like t-butanol and water. Sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure.
-
Step 3: Bromination to this compound. 8-methoxy-2H-chromene-3-carboxylic acid (1.0 eq) is dissolved in a suitable solvent such as acetic acid or chloroform. N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at a controlled temperature (e.g., 0-5 °C) to ensure selective bromination. The reaction is stirred until completion, after which the solvent is removed, and the crude product is purified, typically by recrystallization.
References
validation of molecular docking predictions for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method for predicting the binding affinity and orientation of small molecules to a protein target. However, the predictions generated from these in silico models require rigorous experimental validation to confirm their accuracy and therapeutic potential. This guide provides a comparative overview of the validation of molecular docking predictions for chromene derivatives, using published experimental data as a benchmark. While direct experimental validation for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is not extensively available in public literature, this guide draws parallels from closely related chromene structures to illustrate the validation process.
The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The validation of docking predictions for this class of compounds is crucial for advancing the development of new therapeutic agents.
Comparison of Predicted and Experimental Activity
To assess the validity of molecular docking simulations, a common approach is to compare the predicted binding affinities (often represented as docking scores) with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). A strong correlation between these two sets of values can lend confidence to the predictive power of the docking model.
Below are comparative data from studies on various chromene derivatives, highlighting the relationship between their in silico docking scores and their in vitro biological activities.
| Compound ID | Target | Molecular Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| Series 1: 2H-chromene-3-carboxamide derivatives | Monoamine Oxidase B (MAO-B) | - | - | [1] |
| Compound 4d | hMAO-B | Not explicitly stated, but identified as most active | 0.93 | [1] |
| Iproniazid (Standard) | hMAO-B | - | 7.80 | [1] |
| Series 2: Indole-tethered Chromene derivatives | Tubulin | - | - | [2] |
| Compound 4c | Tubulin | Better than control | 7.9 - 9.1 (against various cancer cell lines) | [2] |
| Compound 4d | Tubulin | Better than control | 7.9 - 9.1 (against various cancer cell lines) | [2] |
| Crolibulin (Control) | Tubulin | - | - | [2] |
| Series 3: Dihydropyrano[3,2-c]chromene & 2-Aminobenzochromene derivatives | Human Colon Cancer Cells (HT29) | - | - | [3] |
| Dihydropyrano[3,2-c]chromenes | Anticancer Activity | Docking performed to study effectiveness | Data presented as cell viability percentage | [3] |
| 2-Aminobenzochromenes | Anticancer Activity | Docking performed to study effectiveness | Data presented as cell viability percentage | [3] |
| Series 4: Chromone-2-carboxamide derivatives | Estrogen Receptor α (ER-α) | - | - | [4] |
| Compound 5g | ER(+) MCF-7 | Docking performed to understand binding | 25.7 | [4] |
| Compound 5g | ER(-) MDA-MB-231 | Docking performed to understand binding | 48.3 | [4] |
Experimental Protocols
The validation of computational predictions relies on robust and well-documented experimental procedures. Below are summaries of common methodologies used in the cited studies for evaluating the biological activity of chromene derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., HT29, MCF-7) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., chromene derivatives) and a control vehicle for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Enzyme Inhibition Assay (e.g., Monoamine Oxidase)
These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
-
Enzyme and Substrate Preparation: The purified enzyme (e.g., human monoamine oxidase A or B) and its specific substrate are prepared in a suitable buffer.
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the inhibitor (test compound) before the addition of the substrate to initiate the enzymatic reaction.
-
Detection of Product Formation: The rate of product formation is monitored over time using a suitable detection method, such as fluorescence or absorbance.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Visualizing the Validation Workflow
The following diagrams illustrate the typical workflows for validating molecular docking predictions.
Caption: Workflow for comparing in silico predictions with in vitro experimental results.
Caption: A logical pipeline for the validation of molecular docking predictions.
Conclusion
The validation of molecular docking predictions through rigorous experimental testing is a cornerstone of modern drug discovery. While computational models provide valuable insights into potential drug-target interactions, in vitro assays are essential to confirm these predictions and to accurately quantify the biological activity of candidate compounds. The studies on various chromene derivatives demonstrate a general concordance between favorable docking scores and significant biological activity, underscoring the utility of a combined computational and experimental approach. For this compound, the principles and methodologies outlined in this guide, based on its structural analogs, provide a robust framework for its future evaluation and development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Metabolic Stability of 6-bromo-8-methoxy-2H-chromene-3-carboxylic Acid Analogs: An Illustrative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid and its hypothetical analogs. The stability of a drug candidate is a critical determinant of its pharmacokinetic profile and overall therapeutic potential. Understanding how structural modifications affect metabolic clearance is paramount in the early stages of drug discovery and development. This document presents illustrative data and detailed experimental protocols to guide researchers in this process.
Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only. It is intended to demonstrate the format and content of a comparative stability study and should not be considered as actual experimental results.
Comparative Metabolic Stability Data
The following table summarizes the hypothetical metabolic stability data for the parent compound (Analog A) and three structural analogs in human liver microsomes and hepatocytes. These in vitro systems are standard models used to predict in vivo metabolic clearance.[1][2] Key parameters presented include half-life (t½), which is the time required for 50% of the compound to be metabolized, and intrinsic clearance (CLint), representing the inherent ability of the liver to metabolize a drug.[3]
| Analog | Structure | Modification from Parent (Analog A) | Microsomal Stability (HLM) | Hepatocyte Stability (Human) |
| Analog A | This compound | Parent Compound | t½ (min): 45CLint (µL/min/mg protein): 30.9 | t½ (min): 35CLint (µL/min/10⁶ cells): 49.5 |
| Analog B | 6-chloro-8-methoxy-2H-chromene-3-carboxylic acid | Bromo group at position 6 replaced with Chloro | t½ (min): 62CLint (µL/min/mg protein): 22.4 | t½ (min): 50CLint (µL/min/10⁶ cells): 34.6 |
| Analog C | 6-bromo-8-ethoxy-2H-chromene-3-carboxylic acid | Methoxy group at position 8 replaced with Ethoxy | t½ (min): 30CLint (µL/min/mg protein): 46.3 | t½ (min): 22CLint (µL/min/10⁶ cells): 78.6 |
| Analog D | 6-bromo-8-methoxy-2H-chromene-3-carboxamide | Carboxylic acid at position 3 replaced with Carboxamide | t½ (min): > 120CLint (µL/min/mg protein): < 11.6 | t½ (min): 105CLint (µL/min/10⁶ cells): 16.5 |
Interpretation of Hypothetical Data:
-
Analog B (Chloro vs. Bromo): The replacement of the bromo group with a chloro group at position 6 hypothetically leads to a moderate increase in metabolic stability in both microsomal and hepatocyte assays. This suggests that the electronic and steric properties of the halogen at this position may influence enzyme binding and metabolism.
-
Analog C (Ethoxy vs. Methoxy): The extension of the alkoxy chain at position 8 from methoxy to ethoxy hypothetically results in a significant decrease in metabolic stability. This could indicate that this position is a primary site of metabolism, possibly through O-dealkylation, and the larger ethoxy group is more readily metabolized.
-
Analog D (Carboxamide vs. Carboxylic Acid): The modification of the carboxylic acid to a carboxamide at position 3 hypothetically shows a substantial improvement in metabolic stability. Carboxamides are generally less prone to phase II conjugation reactions (e.g., glucuronidation) than carboxylic acids, which could explain the increased half-life.
Experimental Protocols
Detailed methodologies for the key in vitro metabolic stability assays are provided below. These protocols are based on established industry standards.
Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by phase I enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.[4]
Materials:
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard, e.g., tolbutamide, labetalol)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO) and dilute to the final concentration in phosphate buffer. The final organic solvent concentration in the incubation should be ≤1%.
-
Incubation Setup: In a 96-well plate, combine the test compound, phosphate buffer, and human liver microsomes. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).
Hepatocyte Stability Assay
Objective: To assess the overall metabolic stability of a test compound in a more physiologically relevant system that contains both phase I and phase II enzymes, as well as transporters.[1][2]
Materials:
-
Test compounds and positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (containing an internal standard)
-
96-well plates (collagen-coated)
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating: Thaw and plate cryopreserved hepatocytes in collagen-coated 96-well plates and allow them to attach and recover.
-
Compound Preparation: Prepare working solutions of test compounds and controls in the incubation medium.
-
Incubation: Remove the plating medium from the hepatocytes and add the compound working solutions. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the incubation by adding ice-cold acetonitrile with an internal standard to the wells.
-
Sample Processing: Scrape the wells to lyse the cells, and then centrifuge the plate to pellet cell debris. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Similar to the microsomal stability assay, determine the half-life and intrinsic clearance. For hepatocytes, CLint is typically expressed as µL/min/10⁶ cells.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to metabolic stability studies.
References
Confirming the Binding Affinity of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid to Phosphoinositide 3-Kinase (PI3K)
A Comparative Guide for Researchers
This guide provides a comparative analysis of the binding affinity of chromene-based compounds, with a focus on the potential of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid as a phosphoinositide 3-kinase (PI3K) inhibitor. While direct binding data for this specific compound is not publicly available, this guide leverages data from structurally similar chromene derivatives and compares them against established PI3K inhibitors. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to the Target: PI3K
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of various cancers, making PI3K a prime target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ.
Chromene Scaffolds as PI3K Inhibitors
The chromene core structure is a recognized pharmacophore in the development of various therapeutic agents, including those with anti-cancer and anti-inflammatory properties. Research has indicated that certain chromene derivatives can effectively inhibit PI3K. Notably, a close structural analog, 6-bromo-8-ethoxy-3-nitro-2H-chromene , has been identified as a potent PI3K inhibitor. This suggests that the broader class of 6-bromo-8-alkoxy-2H-chromene derivatives, including the carboxylic acid variant, are promising candidates for targeting the PI3K pathway.
Comparative Analysis of PI3K Inhibitor Binding Affinities
To contextualize the potential of chromene-based inhibitors, the following table summarizes the binding affinities (IC50 and Ki values) of several well-characterized PI3K inhibitors against the four Class I isoforms.
| Inhibitor Name | Type | PI3Kα (IC50/Ki, nM) | PI3Kβ (IC50/Ki, nM) | PI3Kγ (IC50/Ki, nM) | PI3Kδ (IC50/Ki, nM) |
| 6-bromo-8-ethoxy-3-nitro-2H-chromene | Chromene Derivative | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alpelisib (BYL719) | Isoform-specific | 5 | >500 | 250 | 290 |
| GDC-0941 | Pan-PI3K | 3 | 33 | 3 | 17 |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116[2] |
| Idelalisib | Isoform-specific | 820 | 560 | 2,100 | 2.5 |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5 (IC50) | 3.7 (IC50) | 6.4 (IC50) | 0.7 (IC50)[5] |
| Inavolisib (GDC-0077) | Isoform-specific | 0.038 (IC50) | >1000 | >1000 | >1000[1] |
| Paxalisib (GDC-0084) | Pan-PI3K/mTOR | 2 (Kiapp) | 46 (Kiapp) | 10 (Kiapp) | 3 (Kiapp)[1] |
Note: The binding affinity for 6-bromo-8-ethoxy-3-nitro-2H-chromene is not publicly available but is described as a potent inhibitor.
Experimental Protocols
Accurate determination of binding affinity is crucial for inhibitor characterization. The following are standard experimental protocols used to measure the interaction between an inhibitor and its target kinase.
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of a compound.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compound (e.g., this compound)
-
TR-FRET detection reagents
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the PI3K enzyme to the wells of the microplate.
-
Add the test compound to the wells and incubate.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate at room temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow for the detection reaction.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phospho-Akt
This method assesses the ability of an inhibitor to block the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87MG)
-
Cell culture medium and supplements
-
Test compound
-
Growth factor (e.g., IGF-1, EGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Serum-starve the cells to reduce basal PI3K activity.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the PI3K pathway with a growth factor.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Akt.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
-
Quantify band intensities to determine the inhibition of Akt phosphorylation.
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of the chromene compound.
Experimental Workflow for Binding Affinity Determination
References
- 1. selleckchem.com [selleckchem.com]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern therapeutics, particularly in oncology, the selective inhibition of metabolic enzymes presents a promising avenue for targeted treatments. This guide provides a comparative analysis of the selectivity profile of chromene-based inhibitors, with a focus on their activity against Monocarboxylate Transporter 1 (MCT1) and related enzyme isoforms. Due to the limited publicly available data on the specific compound 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, this guide will utilize the well-characterized and structurally related chromene derivative, AR-C155858, as a representative example to illustrate the principles of selectivity assessment.
Introduction to this compound
This compound is a member of the chromene class of heterocyclic compounds. Chromene scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic molecules. These compounds have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory and anti-cancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling and metabolic pathways.
The Target: Monocarboxylate Transporter 1 (MCT1)
Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-linked transmembrane transporter responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane. In the context of cancer, MCT1 plays a crucial role in the metabolic symbiosis between glycolytic and oxidative tumor cells. Highly glycolytic cancer cells export lactate via MCT4, which is then taken up by oxidative cancer cells through MCT1 to fuel their metabolism. This "lactate shuttle" allows tumors to maintain a high rate of glycolysis and thrive in the tumor microenvironment. Therefore, inhibiting MCT1 is a compelling strategy to disrupt tumor metabolism and growth.
Selectivity Profile of a Representative Chromene-Based MCT Inhibitor: AR-C155858
To provide a quantitative assessment of selectivity, this guide presents data for AR-C155858, a potent inhibitor of MCT1 and MCT2. The selectivity of an inhibitor is critical to minimize off-target effects and enhance therapeutic efficacy. The following table summarizes the inhibitory activity of AR-C155858 against different MCT isoforms.
| Transporter Isoform | K_i_ (nM) | Reference(s) |
| MCT1 | 2.3 | [1][2] |
| MCT2 | < 10 | [1][2] |
| MCT4 | No significant activity | [1] |
Note: Data presented is for the representative inhibitor AR-C155858.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds against MCTs is typically performed using a lactate uptake assay.
[14C]-L-Lactate Uptake Assay
This assay measures the uptake of radiolabeled lactate into cells expressing the target MCT isoform. The inhibition of this uptake by a test compound is then quantified to determine its potency (e.g., IC50 or K_i_).
Materials:
-
Cells expressing the MCT isoform of interest (e.g., MCT1, MCT2, or MCT4)
-
[14C]-L-Lactate (radiolabeled substrate)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound (e.g., this compound or a representative inhibitor)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Culture: Cells are cultured to an appropriate confluency in multi-well plates.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with the test compound at various concentrations for a defined period.
-
Initiation of Uptake: The uptake of lactate is initiated by adding a solution containing a known concentration of [14C]-L-Lactate to the cells.
-
Incubation: The cells are incubated for a short period to allow for lactate uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold assay buffer to remove any extracellular radiolabeled lactate.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of lactate uptake is quantified and plotted against the concentration of the test compound to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: MCT1-mediated lactate shuttle and point of inhibition.
Caption: Experimental workflow for MCT1 inhibition assay.
References
Safety Operating Guide
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid proper disposal procedures
Proper Disposal of 6-bromo-8-methoxy-2H-chromene-3-carboxylic Acid
The proper disposal of this compound (CAS No. 885271-13-6) is critical for ensuring laboratory safety and environmental protection.[1] As a halogenated organic carboxylic acid, this compound must be treated as hazardous waste and must not be disposed of in standard trash or down the drain.[1][2][3][4] Adherence to institutional and local regulations is mandatory. The following guide provides a comprehensive, step-by-step protocol for its safe handling and disposal.
Chemical and Hazard Summary
While a specific Safety Data Sheet (SDS) detailing disposal was not found, the compound's classification as a brominated (halogenated) organic acid dictates its handling as regulated hazardous waste.[2][3] General guidelines for this class of chemicals emphasize segregation and professional disposal.
| Property | Data | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 885271-13-6 | [5][6] |
| Molecular Formula | C₁₁H₉BrO₄ | [5] |
| Waste Classification | Halogenated Organic Waste | [2][3][7] |
| Primary Disposal Path | Licensed Hazardous Waste Incineration | [3] |
| Prohibited Disposal | Drain or regular trash disposal is strictly forbidden. | [1][8] |
Disclaimer: This guide is based on general best practices for halogenated organic compounds. Always consult the official Safety Data Sheet (SDS) provided by your supplier and contact your institution's Environmental Health & Safety (EHS) department for specific procedures and regulatory requirements in your location.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step to ensure safety and cost-effective disposal.
-
Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Waste .[3]
-
Select a Container: Use a designated, leak-proof waste container that is compatible with the chemical. Polyethylene containers are often used for halogenated solvents.[8] The container must have a secure, screw-on cap.[7][9]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, strong acids, bases, oxidizers, or heavy metal waste.[2][3][10] Commingling incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[9]
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for safety.
-
Initial Labeling: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[7]
-
Detail Contents: Clearly write the full chemical name, "this compound," and list any other solvents or chemicals present with their approximate percentages.[3][10] Do not use abbreviations or chemical formulas.[7]
-
Identify Hazards: Check the applicable hazard boxes on the label (e.g., Toxic, Irritant).
Step 4: Accumulation and Storage
Store the waste container safely in the laboratory pending pickup.
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[2][7][9]
-
Storage Location: Store the container in a designated Satellite Accumulation Area (SAA).[2] This area should be in a cool, well-ventilated location, away from ignition sources, and within secondary containment to contain potential leaks.[8][9]
-
Visibility: Ensure the hazardous waste label is always clearly visible.[2]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for waste up to the point of collection.
-
Monitor Fill Level: Do not overfill the container. A common practice is to request pickup when it is three-quarters full.[2]
-
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to schedule a waste pickup.[2] Follow their specific procedures for completing online request forms or other documentation.
-
Handover: Transfer the waste to authorized personnel for final disposal, which is typically high-temperature incineration for halogenated compounds.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. acs.org [acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. echemi.com [echemi.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Operational Protocols for Handling 6-bromo-8-methoxy-2H-chromene-3-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid (CAS No. 885271-13-6), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Profile and Recommended Precautions
Based on the hazard classification of a structurally related compound, this compound should be handled as a substance that is potentially harmful if inhaled, ingested, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[1]
Table 1: Summary of Potential Hazards and Recommended Personal Protective Equipment (PPE)
| Hazard Category | Potential Risks | Recommended Personal Protective Equipment (PPE) |
| Inhalation | May cause respiratory irritation.[1] Harmful if inhaled.[1] | Use in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
| Skin Contact | Causes skin irritation.[1] Harmful in contact with skin.[1] | Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and change them immediately if contaminated. |
| Eye Contact | Causes serious eye irritation.[1] | Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing. |
| Ingestion | Harmful if swallowed.[1] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Operational Workflow for Safe Handling
A systematic approach is essential to minimize exposure and ensure safety during the handling of this compound. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
